molecular formula C9H6BrNO3 B1415588 3-Bromo-4-cyano-2-methoxybenzoic acid CAS No. 1805186-93-9

3-Bromo-4-cyano-2-methoxybenzoic acid

Cat. No.: B1415588
CAS No.: 1805186-93-9
M. Wt: 256.05 g/mol
InChI Key: DNPLOVBOUUCKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-cyano-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H6BrNO3 and its molecular weight is 256.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-cyano-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPLOVBOUUCKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-4-cyano-2-methoxybenzoic acid physical properties

[1][2][3]

Executive Summary

3-Bromo-4-cyano-2-methoxybenzoic acid (CAS 1805186-93-9 ) is a highly functionalized aromatic intermediate used primarily in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) and related pharmaceutical scaffolds.[1][2] Its structural density—featuring a carboxylic acid, nitrile, methoxy ether, and an aryl bromide within a single benzene ring—makes it a versatile "linchpin" for diversity-oriented synthesis. The bromine handle at the C3 position allows for late-stage cross-coupling (e.g., Suzuki-Miyaura), while the nitrile and carboxylic acid moieties provide orthogonal vectors for heterocycle formation.[1]

This guide outlines the physicochemical properties, characterization protocols, and handling requirements necessary for integrating this compound into high-fidelity drug development workflows.

Physicochemical Properties

Note: Experimental values for this specific intermediate are sparse in open literature.[1] The data below synthesizes vendor specifications with calculated properties derived from structural analogs (SAR).

Table 1: Core Physical & Chemical Specifications
PropertyValue / DescriptionSource/Method
CAS Number 1805186-93-9Chemical Abstracts Service
Molecular Formula C₉H₆BrNO₃Stoichiometry
Molecular Weight 256.05 g/mol Calculated
Appearance White to off-white crystalline powderTypical for class
Melting Point >180°C (Predicted)Analogous benzoic acids
pKa (Acid) ~3.5 – 4.0 (Predicted)Benzoic acid core
LogP ~1.8 – 2.1Calculated (cLogP)
Solubility (Good) DMSO, DMF, Methanol, THFPolar aprotic/protic solvents
Solubility (Poor) Water (neutral pH), HexanesHydrophobic aromatic core
Table 2: Structural Descriptors
DescriptorString/Value
SMILES COc1c(C(=O)O)c(Br)c(C#N)cc1
InChI Key Specific key requires generation
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (COOH, OMe, CN)
Rotatable Bonds 2 (C-COOH, C-OMe)

Characterization & Validation Protocols

To ensure the integrity of this intermediate before use in critical steps (e.g., GMP synthesis of Finerenone analogs), the following self-validating protocols are recommended.

NMR Spectroscopy Strategy

The substitution pattern (1-COOH, 2-OMe, 3-Br, 4-CN) leaves only two aromatic protons at positions 5 and 6.[1] This simplifies the spectrum but requires careful assignment to confirm regiochemistry.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~13.0-14.0 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).

    • δ ~7.8-8.0 ppm (d, 1H, J ≈ 8.0 Hz): H6 . This proton is ortho to the electron-withdrawing carboxyl group, shifting it downfield.[1]

    • δ ~7.6-7.8 ppm (d, 1H, J ≈ 8.0 Hz): H5 . Ortho to the nitrile group.[1]

    • δ ~3.9-4.0 ppm (s, 3H): Methoxy group (-OCH₃).[1]

    • Diagnostic Check: The coupling constant (

      
      ) confirms the protons are adjacent (ortho), validating the 5,6-unsubstituted pattern.
      
  • ¹³C NMR Diagnostic Peaks:

    • Nitrile (-CN): Distinct peak at ~116–118 ppm.[1]

    • Carbonyl (COOH): ~165 ppm.[1]

    • Methoxy (OCH₃): ~56–60 ppm.[1]

    • C-Br: Distinct quaternary carbon, typically ~110–120 ppm.[1]

HPLC Purity Assessment

Method: Reverse-Phase HPLC (C18)[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide bonds).

  • Retention Time: Expect elution in the middle of the gradient (moderate hydrophobicity).[1]

Infrared (IR) Spectroscopy
  • Nitrile Stretch: A sharp, weak-to-medium band at ~2230 cm⁻¹ is the fingerprint for the cyano group.[1]

  • Carbonyl Stretch: Strong band at ~1690–1710 cm⁻¹ (carboxylic acid dimer).[1]

  • OH Stretch: Broad band 2500–3300 cm⁻¹ .[1]

Synthesis & Retrosynthetic Logic

Understanding the synthesis helps in identifying potential impurities (e.g., regioisomers).

Workflow Diagram

The following Graphviz diagram illustrates the likely synthetic pathway and the logical relationship between precursors.

SynthesisPathFigure 1: Synthetic logic flow from precursor to target intermediate.Start4-Cyano-2-methoxybenzoic Acid(Precursor)TargetThis compound(CAS 1805186-93-9)Start->Target Electrophilic Aromatic Substitution(Regioselective Bromination at C3)ReagentBrominating Agent(NBS or Br2)Reagent->TargetAppDownstream Application:Finerenone Analogs / MR AntagonistsTarget->App Suzuki Coupling / Cyclization

Figure 1: Synthetic logic flow from precursor to target intermediate.

Mechanistic Insight: The methoxy group at C2 is an ortho/para director.[1] The C4-cyano and C1-carboxyl groups are electron-withdrawing (meta directors).[1]

  • C3 Position: The C3 position is ortho to the activating methoxy group and meta to the carboxyl group.[1] This makes C3 the most nucleophilic site on the ring, ensuring high regioselectivity for bromination.

  • Impurity Alert: Watch for over-bromination or bromination at C5 (though C5 is deactivated by the ortho-cyano group).[1]

Handling, Stability, and Safety

Stability Profile
  • Hygroscopicity: Likely low, but store in a desiccator.

  • Light Sensitivity: Aryl bromides can be light-sensitive over long periods; store in amber vials.[1]

  • Chemical Stability: Stable under standard laboratory conditions.[1] Avoid strong bases (deprotonation) unless intended.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.[1]

References

  • PubChem. (2025).[3][4] Compound Summary for Benzoic Acid Derivatives. (General reference for structural class properties). Retrieved from [Link]

  • Bärfacker, L., et al. (2012). Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases.[1] ChemMedChem. (Contextual reference for Finerenone scaffold chemistry).

Strategic Solubility Determination & Process Optimization for 3-Bromo-4-cyano-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Process Optimization for 3-Bromo-4-cyano-2-methoxybenzoic Acid Content Type: Technical Whitepaper / Strategic Guide Audience: Process Chemists, Formulation Scientists, and CMC Leads

Executive Summary

In the synthesis of non-steroidal mineralocorticoid receptor antagonists and related pharmacophores, This compound serves as a critical, high-density functional scaffold. Its unique substitution pattern—combining a strong electron-withdrawing cyano group with a steric bromine and an electron-donating methoxy motif—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.

This guide provides a rigorous, self-validating framework for determining the thermodynamic solubility of this compound. Unlike generic data sheets, this document outlines the causality between the molecule’s electronic structure and its solvation behavior, providing a step-by-step protocol for data generation, thermodynamic modeling, and crystallization process design.

Structural Analysis & Physicochemical Prediction

To design an effective solubility study, we must first understand the solute. The this compound molecule exhibits a "Push-Pull" electronic system that drastically affects its solvation energy.

  • Acidity (pKa): The 4-cyano group is a strong electron-withdrawing group (EWG), which stabilizes the carboxylate anion via resonance and induction. We predict a pKa significantly lower than benzoic acid (4.20), likely in the range of 3.1 – 3.5 .

    • Implication: Solubility will be highly pH-dependent in aqueous mixtures. In neutral organic solvents, the molecule remains protonated (neutral).

  • Lipophilicity (LogP): The 3-bromo and 2-methoxy substituents add lipophilic character, while the cyano and carboxyl groups add polarity. The predicted LogP is ~2.0 – 2.5 .

    • Implication: The compound will likely show poor solubility in pure water but high solubility in polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in lower alcohols (Methanol, Ethanol).

Thermodynamic Solubility Framework

Solubility is not a static number; it is a dynamic equilibrium governed by temperature and solvent interaction. For this specific benzoic acid derivative, we utilize the Modified Apelblat Model for data correlation, as it historically provides the best fit for substituted aromatic acids (Reference 1, 3).

The Mathematical Model

To correlate your experimental data, use the Modified Apelblat Equation:



Where:

  • 
     = Mole fraction solubility of the solute.
    
  • 
     = Absolute temperature (Kelvin).[1][2]
    
  • 
     = Empirical model parameters derived from regression analysis.
    

Why this matters: Once you generate data at three temperatures (e.g., 298K, 313K, 328K), this model allows you to interpolate solubility at any point, critical for designing cooling crystallization curves.

Experimental Protocols (The "Self-Validating" System)

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105 / USP <1236>

Objective: Determine the precise saturation point in key process solvents (Methanol, Ethyl Acetate, Toluene, Acetonitrile).

Reagents & Equipment[3]
  • Solute: this compound (>98% purity).

  • Solvents: HPLC Grade.

  • Agitation: Orbital shaker with temperature control (±0.1°C).

  • Detection: HPLC-UV (254 nm) or UPLC-PDA.

Step-by-Step Workflow
  • Saturation: Add excess solid solute to 10 mL of solvent in a sealed glass vial. The mixture must remain a suspension (visible solid) throughout the experiment.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 to 48 hours .

    • Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Filtration: Syringe-filter the supernatant using a 0.22 µm PTFE filter .

    • Critical: Pre-heat the filter and syringe to the equilibration temperature to prevent precipitation during filtration.

  • Quantification: Dilute the filtrate with mobile phase and inject into HPLC.

  • Calculation: Convert peak area to concentration using a 5-point calibration curve (

    
    ).
    
Protocol B: Visual Workflow for Solvent Screening

Before committing to HPLC, use this decision tree to classify solvents.

Solubility_Screening Start Start: 10mg Solute + 100µL Solvent Dissolved Clear Solution? Start->Dissolved Yes1 High Solubility (>100 mg/mL) Candidate: Process Solvent Dissolved->Yes1 Yes No1 Add Solvent to 1mL Total Dissolved->No1 No Dissolved2 Clear Solution? No1->Dissolved2 Yes2 Moderate Solubility (10-100 mg/mL) Candidate: Crystallization Solvent Dissolved2->Yes2 Yes No2 Heat to Reflux Dissolved2->No2 No Dissolved3 Clear Solution upon Heating? No2->Dissolved3 Yes3 Temperature Dependent Candidate: Cooling Crystallization Dissolved3->Yes3 Yes No3 Poor Solubility (<10 mg/mL) Candidate: Anti-Solvent Dissolved3->No3 No

Figure 1: Tier 1 Solubility Screening Logic. This rapid visual protocol segregates solvents into functional categories before analytical quantification.

Data Analysis & Process Application

Predicted Solubility Trends (Based on Structural Analogs)

Based on data from 3-Bromo-4-methoxybenzoic acid and similar scaffolds (Ref 2, 4), we project the following solubility hierarchy. Note: These are strategic baselines for validation.

Solvent ClassRepresentative SolventPredicted SolubilityRationaleApplication
Polar Aprotic DMF, DMSO, NMPVery High (>200 mg/mL)Dipole-dipole interaction with cyano/carboxyl groups.Reaction medium; difficult to remove.
Lower Alcohols Methanol, EthanolHigh (50-150 mg/mL)H-bonding with carboxyl/methoxy.Primary crystallization solvent.
Esters/Ketones Ethyl Acetate, AcetoneModerate (20-80 mg/mL)Good general solvation; moderate polarity.Extraction solvent.
Aromatic Hydrocarbons Toluene, XyleneLow (<10 mg/mL)Lack of H-bonding; pi-stacking only.Anti-solvent.
Alkanes n-Heptane, HexaneNegligible (<1 mg/mL)Polarity mismatch.Wash solvent to remove impurities.
Crystallization Strategy

The "Goldilocks" zone for this molecule is likely a Methanol/Water or Ethyl Acetate/Heptane system.

  • Dissolution: Dissolve crude solid in Methanol at 60°C (near reflux).

  • Cooling: Slowly ramp down to 20°C.

  • Anti-Solvent: If yield is low, add Water (antisolvent) dropwise to induce nucleation.

    • Caution: The 4-cyano group can hydrolyze under strong acidic/basic conditions at high heat; maintain neutral pH.

Thermodynamic Modeling Workflow

Once experimental data is gathered, use this logic flow to determine the enthalpy of dissolution (


), which dictates the energy cost of your process.

Thermo_Modeling cluster_0 Implication Data Experimental Data (x vs T) Regress Non-linear Regression (Apelblat / van't Hoff) Data->Regress Params Model Parameters (A, B, C or Delta H, Delta S) Regress->Params Calc Calculate Thermodynamic Properties Params->Calc Decision Process Decision Calc->Decision If Delta H > 0 (Endothermic) Note Solubility increases with Temperature -> Cooling Crystallization Viable Decision->Note

Figure 2: Thermodynamic Modeling Logic. Converting raw data into actionable process parameters.

References

  • Sandeepa, K., et al. (2019).[4] Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Semantic Scholar. Link

  • Xue, J., et al. (2018).[5] Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences. Link

  • Long, B., et al. (2015). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Journal of Chemical & Engineering Data. Link

  • Chem-Impex. (2024). 3-Bromo-4-methoxybenzoic acid: Applications in Pharmaceutical Synthesis. Chem-Impex International. Link

  • PubChem. (2025).[6] Compound Summary: 3-Bromo-4-methoxybenzoic acid.[6][7][8][9] National Library of Medicine. Link

Sources

Technical Guide: Reactivity Profile of the Cyano Group in 3-Bromo-4-cyano-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity of the cyano group within 3-Bromo-4-cyano-2-methoxybenzoic acid . Unlike simple benzonitriles, this scaffold presents a unique "push-pull" electronic environment complicated by significant steric crowding. The presence of an ortho-bromine atom (C3) and a meta-methoxy group (C2) creates a specific reactivity landscape that researchers must navigate to achieve high-yielding transformations.

This document details the mechanistic causality behind hydrolysis, reduction, and cycloaddition pathways, offering validated protocols that address the chemoselectivity challenges posed by the co-existing carboxylic acid and aryl bromide functionalities.

Structural Analysis & Electronic Environment

The reactivity of the C4-cyano group is dictated by the interplay of steric hindrance and electronic activation.

The Ortho-Halo Effect

The Bromine atom at C3 is the dominant structural feature affecting the nitrile.

  • Steric Inhibition: The van der Waals radius of Bromine (1.85 Å) exerts significant steric pressure on the linear cyano group. This hinders the approach of bulky nucleophiles (e.g., Grignard reagents) and retards the formation of the tetrahedral intermediate during hydrolysis.

  • Electronic Activation: Despite the steric bulk, the Bromine is electron-withdrawing (Inductive effect,

    
    ). Combined with the para-located carboxylic acid (which exerts a strong 
    
    
    
    and
    
    
    effect), the nitrile carbon is highly electrophilic.
The Methoxy Influence

The C2-methoxy group acts as an Electron Donating Group (EDG) via resonance (


). However, its position is meta to the cyano group. Therefore, its ability to deactivate the nitrile carbon via resonance is minimal. Its primary role is increasing the electron density of the aromatic ring, potentially complicating metal-catalyzed reductions by poisoning catalyst surfaces.
Reactivity Landscape Diagram

ReactivityLandscape Molecule 3-Bromo-4-cyano- 2-methoxybenzoic acid Hydrolysis Hydrolysis (Acid/Base) Molecule->Hydrolysis OH- / H+ Reduction Reduction (Hydride/H2) Molecule->Reduction BH3 / H2 Cycloaddition [2+3] Cycloaddition (Azides) Molecule->Cycloaddition NaN3 / ZnBr2 Amide Primary Amide (CONH2) Hydrolysis->Amide Controlled Amine Benzylamine (CH2NH2) Reduction->Amine Chemoselective Tetrazole Tetrazole (Bioisostere) Cycloaddition->Tetrazole Click Chem Diacid Dicarboxylic Acid (Terephthalic deriv.) Amide->Diacid Exhaustive

Figure 1: Primary reactivity pathways for the C4-cyano group. The C3-Bromo group kinetically inhibits all three pathways but thermodynamically favors nucleophilic attack due to electron withdrawal.

Hydrolytic Transformations

Hydrolysis of the cyano group in this scaffold is non-trivial due to the "Ortho Effect." Standard conditions often lead to incomplete conversion or require forcing conditions that may decarboxylate the C1-acid.

The Challenge: Stopping at the Amide

Converting the nitrile to a primary amide (–CONH


) without proceeding to the acid requires precise control. The C3-Bromine prevents the coplanarity required for efficient resonance stabilization of the intermediate imidic acid, slowing the second hydrolysis step.
Protocol: Alkaline Peroxide Hydrolysis (Radziszewski Reaction)

This method is preferred over acidic hydrolysis as it operates at lower temperatures, minimizing thermal decarboxylation.

Reagents:

  • Substrate: 1.0 eq

  • 30% Hydrogen Peroxide (

    
    ): 5.0 eq
    
  • Sodium Hydroxide (6M NaOH): 2.0 eq

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in Ethanol/Water mixture at 0°C. Note: The C1-acid will deprotonate immediately, forming the soluble sodium carboxylate.

  • Addition: Add NaOH solution dropwise to ensure pH > 10.

  • Oxidation: Add

    
     dropwise over 30 minutes, maintaining temperature < 10°C to prevent bromine displacement.
    
  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC (disappearance of nitrile peak at ~2230 cm

    
     IR).
    
  • Quench: Carefully acidify with 1M HCl to pH 2. The product (Amido-acid) will precipitate.

  • Filtration: Collect solids and wash with cold water.

Mechanism & Causality: The hydroperoxide anion (


) is a "super-nucleophile" (alpha-effect) that attacks the nitrile carbon faster than 

. The resulting peroxyimidic acid intermediate collapses to the amide and oxygen, avoiding the formation of the carboxylic acid.

Tetrazole Formation (Medicinal Chemistry Application)

The tetrazole ring is a classic bioisostere for the carboxylic acid.[1] In this molecule, converting the CN to a tetrazole creates a "bis-acidic" motif (C1-COOH and C4-Tetrazole) useful in angiotensin II receptor antagonists.

Steric Considerations

The C3-Bromine significantly hinders the [2+3] cycloaddition. Traditional conditions (


 in DMF at 120°C) often fail or lead to displacement of the bromine (

).
Protocol: Zinc-Catalyzed Cycloaddition

Using a Lewis Acid catalyst activates the nitrile, allowing the reaction to proceed at lower temperatures.

Reagents:

  • Substrate: 1.0 eq

  • Sodium Azide (

    
    ): 1.5 eq
    
  • Zinc Bromide (

    
    ): 1.0 eq
    
  • Solvent: Water/Isopropanol (1:1)

Workflow:

  • Complexation: Mix substrate,

    
    , and 
    
    
    
    in the solvent. The Zinc coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon.
  • Reflux: Heat to 80°C for 12 hours. (Lower temp than DMF method protects the C3-Br).

  • Workup: Acidify with 3M HCl to break the Zinc-Tetrazole complex.

  • Extraction: Extract with Ethyl Acetate. The product will be in the organic layer.

Chemoselective Reduction

Reducing the C4-cyano group to a benzylamine (


) presents a major chemoselectivity problem:
  • Competition: The C1-Carboxylic acid is susceptible to reduction.

  • Dehalogenation: Catalytic hydrogenation (

    
    ) will likely cleave the C3-Bromine bond (hydrodehalogenation).
    
Decision Matrix for Reduction
ReagentReactivity toward CNReactivity toward COOHReactivity toward Ar-BrSuitability
LiAlH4 High (Amine)High (Alcohol)Moderate (Debromination)Low
H2 / Pd-C HighLowHigh (Cleavage)Low
BH3-THF ModerateVery High (Alcohol)LowLow (Reduces acid first)
Raney Ni HighLowLowHigh (With care)
Recommended Protocol: Raney Nickel Hydrogenation

Raney Nickel is less prone to debromination than Palladium, especially under basic conditions.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the acid in 1M NaOH (1.1 eq) to form the carboxylate salt. Causality: The carboxylate anion (

    
    ) is resistant to reduction, protecting the C1 position.
    
  • Catalyst: Add Raney Nickel (slurry in water).

  • Hydrogenation: Pressurize to 50 psi

    
     at room temperature.
    
  • Time: React for 6–12 hours.

  • Filtration: Filter catalyst over Celite (Keep wet! Pyrophoric hazard).

  • Isolation: Acidify filtrate to pH 7 (Isoelectric point) to precipitate the amino-acid zwitterion.

Chemoselectivity Logic Diagram

Chemoselectivity Start Reduction Strategy AcidCheck Is C1-COOH Protected? Start->AcidCheck Protect Protect as Ester (e.g., t-Butyl) AcidCheck->Protect No (Organic Solv) Salt Form Carboxylate Salt (COO- Na+) AcidCheck->Salt No (Aqueous) ReagentChoice Select Reducing Agent Protect->ReagentChoice Salt->ReagentChoice LAH LiAlH4 (Reduces Ester + Nitrile) ReagentChoice->LAH Avoid BH3 Borane (Reduces Acid preferentially) ReagentChoice->BH3 Avoid RaneyNi Raney Ni / H2 (Selective for CN) ReagentChoice->RaneyNi Recommended Result Target: 3-Bromo-4-(aminomethyl)- 2-methoxybenzoic acid RaneyNi->Result

Figure 2: Decision tree for achieving chemoselective reduction of the nitrile in the presence of an unprotected acid and aryl bromide.

Safety & Handling

  • Cyanide Evolution: Under acidic hydrolysis conditions, if the nitrile decomposes, trace HCN gas may evolve. Always work in a well-ventilated fume hood.

  • Azide Hazards: In the tetrazole synthesis,

    
     can form explosive hydrazoic acid (
    
    
    
    ) if the pH drops below 4. Ensure the reaction mixture remains neutral or basic until the quench.
  • Raney Nickel: This catalyst is pyrophoric when dry. Always handle as a water slurry and dispose of in a dedicated waste container.

References

  • Friedman, L. & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. Journal of Organic Chemistry, 25(6), 877–879. [Link]

  • Demko, Z. P.[2] & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles. [Link]

  • Larock, R. C. (1989). Comprehensive Organic Transformations. VCH Publishers. (General reference for functional group interconversions).

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Multi-Step Synthesis of 3-Bromo-4-cyano-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-Bromo-4-cyano-2-methoxybenzoic acid, a potentially valuable building block in pharmaceutical and materials science research. The described methodology is a robust, multi-step process commencing from the readily available starting material, 2-methoxytoluene. Each synthetic step is detailed with explicit protocols, explanations of the underlying chemical principles, and safety considerations. This application note is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this substituted benzoic acid derivative.

Introduction

Substituted benzoic acids are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutic agents and functional materials. This compound incorporates a unique combination of functional groups—a carboxylic acid, a methoxy group, a bromine atom, and a nitrile group—that offer multiple avenues for further chemical modification. The strategic placement of these groups makes it an attractive intermediate for the synthesis of complex molecular architectures. This guide outlines a logical and efficient five-step synthesis to obtain this target compound with a high degree of purity.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a five-step sequence starting from 2-methoxytoluene. The overall strategy involves the sequential introduction of the required functional groups onto the aromatic ring, followed by the final oxidation of a methyl group to the desired carboxylic acid.

G cluster_0 Synthetic Workflow 2-methoxytoluene 2-methoxytoluene 4-nitro-2-methoxytoluene 4-nitro-2-methoxytoluene 2-methoxytoluene->4-nitro-2-methoxytoluene Step 1: Nitration 3-bromo-4-nitro-2-methoxytoluene 3-bromo-4-nitro-2-methoxytoluene 4-nitro-2-methoxytoluene->3-bromo-4-nitro-2-methoxytoluene Step 2: Bromination 4-amino-3-bromo-2-methoxytoluene 4-amino-3-bromo-2-methoxytoluene 3-bromo-4-nitro-2-methoxytoluene->4-amino-3-bromo-2-methoxytoluene Step 3: Reduction 3-bromo-4-cyano-2-methoxytoluene 3-bromo-4-cyano-2-methoxytoluene 4-amino-3-bromo-2-methoxytoluene->3-bromo-4-cyano-2-methoxytoluene Step 4: Sandmeyer Cyanation 3-Bromo-4-cyano-2-methoxybenzoic_acid 3-Bromo-4-cyano-2-methoxybenzoic_acid 3-bromo-4-cyano-2-methoxytoluene->3-Bromo-4-cyano-2-methoxybenzoic_acid Step 5: Oxidation G cluster_1 Sandmeyer Reaction Mechanism Aryl Amine Aryl Amine Diazonium Salt Diazonium Salt Aryl Amine->Diazonium Salt Diazotization (NaNO₂, HCl) Aryl Radical + N₂ Aryl Radical + N₂ Diazonium Salt->Aryl Radical + N₂ Single Electron Transfer from Cu(I) Aryl Nitrile Aryl Nitrile Aryl Radical + N₂->Aryl Nitrile Reaction with [Cu(CN)₂]⁻

Detailed experimental protocol for the synthesis of 3-Bromo-4-cyano-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The synthesis of 3-Bromo-4-cyano-2-methoxybenzoic acid presents a specific regiochemical challenge: installing a bromine atom at the crowded C3 position (between a methoxy and a functionalized carbon) while maintaining a nitrile at C4. Standard electrophilic aromatic substitution (SEAr) on 4-substituted-2-methoxybenzoates typically favors the C5 position (para to the directing methoxy group), leading to the wrong isomer.

To overcome this, this protocol utilizes a Directed Ortho-Bromination strategy on a phenolic precursor, followed by stepwise functionalization of the C4-methyl group. This route guarantees the 3-bromo regiochemistry by exploiting the strong directing effect of the free phenol before O-methylation.

Retrosynthetic Logic

The synthesis is designed backwards from the target to the commercially available Methyl 2-hydroxy-4-methylbenzoate .

Retrosynthesis Target This compound (Target) Precursor1 Methyl 3-bromo-4-cyano-2-methoxybenzoate Target->Precursor1 Saponification Precursor2 Methyl 3-bromo-4-formyl-2-methoxybenzoate Precursor1->Precursor2 Oxime Dehydration Precursor3 Methyl 3-bromo-2-methoxy-4-methylbenzoate Precursor2->Precursor3 Benzylic Oxidation Start Methyl 2-hydroxy-4-methylbenzoate (Commercial Starting Material) Precursor3->Start 1. Regioselective Bromination 2. O-Methylation

Figure 1: Retrosynthetic analysis highlighting the critical C3-bromination strategy.

Experimental Protocol

Stage 1: Regioselective Bromination & O-Methylation

Objective: Install bromine at C3 (ortho to OH) and cap the phenol. Critical Mechanism: The use of tert-butylamine creates a hydrogen-bonded complex with the phenol, directing the incoming bromine electrophile to the ortho position (C3) rather than the sterically favored para position (C5).

Step 1.1: Preparation of Methyl 3-bromo-2-hydroxy-4-methylbenzoate
  • Reagents: Methyl 2-hydroxy-4-methylbenzoate (1.0 equiv), Bromine (Br₂, 1.05 equiv), tert-Butylamine (2.0 equiv), Toluene.

  • Equipment: 3-neck RBF, dropping funnel, cryostat (-78°C to -20°C).

Procedure:

  • Dissolve Methyl 2-hydroxy-4-methylbenzoate (10.0 g, 60.2 mmol) in dry Toluene (150 mL).

  • Add tert-butylamine (12.7 mL, 120.4 mmol) and cool the mixture to -20°C . Note: The amine forms the directing complex.

  • Add Bromine (3.2 mL, 63.2 mmol) in Toluene (20 mL) dropwise over 1 hour, maintaining temperature < -15°C.

  • Stir at -20°C for 2 hours, then allow to warm to room temperature (RT).

  • Quench: Add 1M HCl (100 mL) to remove amine and quench unreacted bromine.

  • Workup: Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Methanol/Water to yield white needles.

Step 1.2: O-Methylation

Procedure:

  • Suspend the product from Step 1.1 in Acetone (100 mL).

  • Add K₂CO₃ (1.5 equiv) and Methyl Iodide (MeI, 1.5 equiv).

  • Reflux for 4 hours.

  • Filter inorganic salts and concentrate to yield Methyl 3-bromo-2-methoxy-4-methylbenzoate .

ParameterSpecification
Yield (2 Steps) 75-85%
Purity (HPLC) >98%
Key NMR Signal disappearance of OH singlet (~10.5 ppm); appearance of OMe singlet (~3.8 ppm).
Stage 2: Functional Group Transformation (Methyl to Nitrile)

Objective: Convert the C4-methyl group to a nitrile.[1] Direct oxidation is difficult; we use a robust 3-step sequence: Radical Bromination → Kornblum Oxidation → Oxime/Nitrile.

Step 2.1: Benzylic Bromination
  • Reagents: NBS (N-Bromosuccinimide, 1.1 equiv), AIBN (Catalytic), Trifluorotoluene (Green alternative to CCl₄).

Procedure:

  • Dissolve Methyl 3-bromo-2-methoxy-4-methylbenzoate (10.0 g) in Trifluorotoluene (100 mL).

  • Add NBS (7.5 g) and AIBN (200 mg).

  • Heat to 80°C for 6 hours. Monitor by TLC (disappearance of starting material).

  • Cool, filter off succinimide precipitate.

  • Concentrate filtrate to obtain crude Methyl 3-bromo-4-(bromomethyl)-2-methoxybenzoate .

Step 2.2: Kornblum Oxidation (Aldehyde Formation)
  • Reagents: NaHCO₃ (5.0 equiv), DMSO (Solvent/Oxidant).

Procedure:

  • Dissolve the crude benzyl bromide in DMSO (50 mL).

  • Add solid NaHCO₃ (15.0 g).

  • Heat to 100°C for 2 hours. Mechanism: DMSO acts as the oxidant, converting the halide to an aldehyde.

  • Pour into ice water (300 mL). The product, Methyl 3-bromo-4-formyl-2-methoxybenzoate , typically precipitates. Filter and dry.

Step 2.3: One-Pot Nitrile Synthesis
  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv), Sodium Formate, Formic Acid.

Procedure:

  • Dissolve the aldehyde from Step 2.2 in Formic Acid (50 mL).

  • Add NH₂OH·HCl (1.2 equiv) and Sodium Formate (1.5 equiv).

  • Reflux for 4 hours. Note: Formic acid acts as both solvent and dehydrating agent, converting the in-situ oxime directly to the nitrile.

  • Cool and pour into water. Extract with Ethyl Acetate.[1][2]

  • Wash with saturated NaHCO₃ (carefully, gas evolution) to remove acid.

  • Concentrate to yield Methyl 3-bromo-4-cyano-2-methoxybenzoate .

Stage 3: Final Saponification

Objective: Hydrolyze the ester without damaging the nitrile or displacing the bromine.

Procedure:

  • Dissolve the ester in THF (50 mL) and Water (10 mL).

  • Add LiOH·H₂O (1.5 equiv). Note: LiOH is milder than NaOH and minimizes nucleophilic attack on the nitrile.

  • Stir at RT for 3 hours.

  • Acidification: Cool to 0°C and acidify to pH 3 with 1M HCl.

  • Filter the resulting white precipitate.

  • Final Purification: Recrystallize from Ethanol/Water.

Process Workflow Diagram

Workflow Step1 Start: Methyl 2-hydroxy-4-methylbenzoate + Br2 / t-BuNH2 Step2 Intermediate A: 3-Bromo-2-hydroxy-4-methylbenzoate (Regioselective Isomer) Step1->Step2 Ortho-Direction Step3 O-Methylation: MeI / K2CO3 Step2->Step3 Step4 Benzylic Bromination: NBS / AIBN Step3->Step4 Radical Subst. Step5 Kornblum Oxidation: DMSO / NaHCO3 (Yields Aldehyde) Step4->Step5 Oxidation Step6 Cyanation: NH2OH / Formic Acid (Aldehyde -> Nitrile) Step5->Step6 Condensation/Dehydration Step7 Hydrolysis: LiOH / THF Step6->Step7 Final FINAL PRODUCT: This compound Step7->Final Precipitation

Figure 2: Step-by-step reaction workflow for the synthesis.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identification 1H NMR (DMSO-d6)δ 13.5 (br s, 1H, COOH), 7.8-7.9 (d, 1H), 7.6-7.7 (d, 1H), 3.9 (s, 3H, OMe).
Purity HPLC (C18, ACN/H2O)≥ 98.0% (Area %)
Bromine Content Elemental Analysis29.5% - 31.5% (Theoretical: ~31.2%)
Nitrile Stretch IR SpectroscopyDistinct peak at ~2230 cm⁻¹

References

  • Pearson, D. E., et al. "Regioselective Bromination of Phenols." Journal of Organic Chemistry, vol. 62, no. 13, 1997, pp. 4504–4506.

  • Bayer Pharma AG. "Substituted Indazoles and their Use." World Intellectual Property Organization, WO2012004258, 2012. (Describes analogous synthesis of 4-cyano-2-methoxy intermediates).

  • Kornblum, N., et al. "A New and Selective Method of Oxidation." Journal of the American Chemical Society, vol. 81, no.[1] 16, 1959, pp. 4113–4114. (Methodology for Benzylic Halide to Aldehyde).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. (Standard procedures for Sandmeyer and Nitrile synthesis).

Sources

Cross-coupling reactions involving the bromo substituent of 3-Bromo-4-cyano-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the cross-coupling reactivity of 3-Bromo-4-cyano-2-methoxybenzoic acid , a densely functionalized arene scaffold often utilized in the synthesis of kinase inhibitors (e.g., Src/Abl pathways) and mineralocorticoid receptor antagonists.

The Challenge: This substrate presents a "Perfect Storm" of steric and electronic conflicts:

  • Steric Congestion: The reactive C3-Bromo site is "sandwiched" between a C2-Methoxy group and a C4-Cyano group. Standard phosphine ligands (e.g., PPh3) often fail to facilitate oxidative addition effectively due to this ortho/meta crowding.

  • Electronic Duality:

    • The C4-Cyano group is strongly electron-withdrawing (EWG), potentially activating the C-Br bond for oxidative addition.

    • The C2-Methoxy group is electron-donating (EDG) by resonance, potentially deactivating the center, while also imposing significant steric bulk.

  • Chemoselectivity: The C4-Cyano group is susceptible to hydrolysis under the basic aqueous conditions typical of Suzuki couplings. The C1-Carboxylic Acid can poison palladium catalysts or lead to solubility issues.

The Solution: Our protocols utilize Buchwald Precatalysts (Gen 2/3) and controlled protection strategies to bypass these bottlenecks. The use of dialkylbiaryl phosphine ligands (SPhos, XPhos) creates a "pocket" that accommodates the steric bulk while facilitating rapid reductive elimination.

Pre-Reaction Workflow: The "Self-Validating" Protection Step

Critical Insight: Attempting cross-coupling directly on the free acid often results in stalled conversion due to carboxylate-palladium coordination. We mandate a Methyl Ester Protection step. This serves as a self-validating checkpoint: the change in solubility and LCMS retention time confirms the substrate is "coupling-ready."

Protocol A: Quantitative Methyl Esterification
  • Objective: Mask the acidic proton to prevent catalyst poisoning and improve organic solubility.

  • Substrate: this compound.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of the acid in Methanol (anhydrous, 30 mL) .

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl2, 12.0 mmol) . Caution: Gas evolution (SO2/HCl).

  • Reflux: Heat to reflux (65°C) for 3 hours.

  • Validation Checkpoint (TLC/LCMS):

    • Pass Criteria: Disappearance of starting material (Acid). Appearance of less polar spot (Ester).

    • Fail Criteria: If >5% acid remains, add 0.5 eq SOCl2 and reflux for 1 additional hour.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO3 (to neutralize traces of acid), then Brine. Dry over Na2SO4.

  • Yield: Expect >95% yield of Methyl 3-bromo-4-cyano-2-methoxybenzoate . Use this intermediate for all subsequent couplings.

Core Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Mechanism: The XPhos ligand is selected here because its dicyclohexylphosphino group provides the electron density needed for oxidative addition into the deactivated/hindered C-Br bond, while the isopropyl groups on the biaryl backbone prevent the formation of inactive palladium dimers.

Protocol B: Biaryl Synthesis via XPhos Pd G2
ParameterSpecificationRationale
Catalyst XPhos Pd G2 (1-2 mol%)Rapid activation; handles ortho-substitution.
Ligand XPhos (optional 1 mol% extra)Ensures active species longevity if reaction times >4h.
Base K3PO4 (3.0 eq) Milder than carbonates; reduces risk of -CN hydrolysis.
Solvent THF:Water (4:1) Homogeneity ensures efficient transmetallation.
Temp 60°CSufficient energy without thermally degrading the -CN group.

Experimental Procedure:

  • Charge: In a reaction vial, combine:

    • Methyl 3-bromo-4-cyano-2-methoxybenzoate (1.0 eq, 1.0 mmol)

    • Aryl Boronic Acid (1.5 eq)

    • K3PO4 (3.0 eq, 636 mg)

    • XPhos Pd G2 (15 mg, 2 mol%)

  • Inertion: Seal vial. Evacuate and backfill with Argon (x3).

  • Solvation: Inject degassed THF (4 mL) and Water (1 mL).

  • Reaction: Stir vigorously at 60°C for 4–12 hours.

  • Validation Checkpoint (LCMS @ 2h):

    • Target: >50% conversion.[1][2]

    • Correction: If <10% conversion, raise temp to 80°C. If de-bromination (protodehalogenation) is observed, lower temp to 50°C and add 1 eq more Boronic acid.

  • Purification: Filter through Celite. Silica gel chromatography (Gradient: 0-30% EtOAc/Hexanes).

Core Protocol: Sonogashira Alkynylation

Nuance: The electron-withdrawing Cyano group at C4 actually assists this reaction by making the C3-position more electrophilic, partially offsetting the steric hindrance.

Protocol C: Copper-Mediated Alkynylation
  • Catalyst System: PdCl2(PPh3)2 (5 mol%) / CuI (2 mol%).

  • Base/Solvent: Et3N (3 eq) in DMF (anhydrous).

  • Temperature: 80°C.

Procedure:

  • Dissolve Methyl 3-bromo-4-cyano-2-methoxybenzoate (1.0 mmol) in DMF (3 mL).

  • Add PdCl2(PPh3)2 (35 mg) and CuI (4 mg).

  • Add Et3N (0.42 mL). Purge with Argon.

  • Add Terminal Alkyne (1.2 eq).

  • Heat to 80°C for 6 hours.

    • Note: If the alkyne is volatile, use a sealed pressure tube.

Visualized Decision Matrix & Workflow

The following diagrams illustrate the strategic pathways and decision logic for this specific scaffold.

Figure 1: Reaction Workflow & Checkpoints

ReactionWorkflow Start 3-Bromo-4-cyano- 2-methoxybenzoic acid Protect Esterification (MeOH/SOCl2) Start->Protect Check1 CHECKPOINT: LCMS (Acid vs Ester) Protect->Check1 Check1->Protect Fail (Retry) Coupling Cross-Coupling (Suzuki/Sonogashira) Check1->Coupling Pass (>95%) Check2 CHECKPOINT: -CN Hydrolysis? Coupling->Check2 Check2->Coupling Hydrolyzed (Switch to Anhydrous) Final Target Scaffold Check2->Final Intact

Caption: Workflow emphasizing the mandatory esterification pre-step and critical chemoselectivity checkpoints.

Figure 2: Catalyst Selection Logic for C3-Bromo Substitution

CatalystLogic Input Substrate: Sterically Hindered Aryl Bromide ReactionType Select Reaction Input->ReactionType Suzuki Suzuki-Miyaura (Biaryl) ReactionType->Suzuki Buchwald Buchwald-Hartwig (Amination) ReactionType->Buchwald CatSuzuki Rec: XPhos Pd G2 (High Steric Tolerance) Suzuki->CatSuzuki CatBuchwald Rec: BrettPhos Pd G3 (Selective for C-N) Buchwald->CatBuchwald

Caption: Catalyst selection matrix based on the specific steric/electronic demands of the 3-bromo-2-methoxy motif.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[3] Chemical Science, 2011, 2, 27-50. Link

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide." MilliporeSigma Technical Library. Link

  • AK Scientific. "Product Data: this compound." AKSci Catalog. Link

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995, 95, 2457-2483.[4] Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41, 1534–1544. Link

Sources

Application Note & Protocol: A Framework for the Quantitative Analysis of 3-Bromo-4-cyano-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

3-Bromo-4-cyano-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Such compounds are pivotal in medicinal chemistry and materials science, often serving as key intermediates or active pharmaceutical ingredients (APIs). The precise quantification of this molecule is essential for various stages of research and development, including synthesis reaction monitoring, purity assessment, stability studies, and formulation analysis.

A thorough review of scientific literature reveals a lack of specific, published analytical methods for this compound. This necessitates a first-principles approach to method development. This guide provides a scientifically-grounded starting point, leveraging established analytical techniques for halogenated and substituted benzoic acids to propose a robust and reliable method.[1][2][3] The core of this application note is a detailed protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is widely recognized for its precision, accuracy, and robustness in the analysis of small organic molecules.[1]

Physicochemical Properties and Analytical Considerations

To develop a robust analytical method, an understanding of the analyte's physicochemical properties is paramount. In the absence of experimental data for this compound, computational prediction tools are utilized to estimate key parameters that influence chromatographic behavior.

The structure of this compound is: BrC1=C(C(=CC(=C1C(=O)O)OC)C#N) (SMILES String)

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for HPLC Method Development
Molecular Weight ~270.06 g/mol Standard for a small molecule; no special considerations needed.
pKa (acidic) ~2.5 - 3.5The carboxylic acid is strongly acidic. To ensure the analyte is in its non-ionized, more retained form, the mobile phase pH should be maintained at least 1.5-2 units below the pKa (i.e., pH < 2.0). This enhances retention and improves peak shape on a reverse-phase column.[1]
logP (octanol-water partition coefficient) ~2.0 - 3.0Indicates moderate lipophilicity. This suggests good retention on a C18 or similar nonpolar stationary phase with a typical reverse-phase mobile phase (e.g., acetonitrile/water or methanol/water).
UV Absorption (λmax) Predicted ~250-280 nmThe aromatic ring with its substituents is expected to have strong UV absorbance. A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for detection to maximize sensitivity.

These values are estimations from various computational models and should be experimentally verified.

Proposed Analytical Method: Reverse-Phase HPLC

The following protocol is a recommended starting point for the quantification of this compound. It is imperative that this method is fully validated before its application in a regulated environment.

Principle

The method employs a reverse-phase C18 column to separate the analyte from potential impurities. Based on the predicted physicochemical properties, an acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to increased retention and symmetrical peak shape. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.[1]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH) (analytical grade)

    • This compound reference standard (of known purity)

3.2.2. Chromatographic Conditions

Table 2: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis, provides good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains a low pH to keep the analyte in its protonated form.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength.
Gradient Elution Start at 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.A gradient is recommended to ensure elution of the analyte and any potential impurities with varying polarities. This can be optimized to an isocratic method if feasible.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Injection Volume 10 µLCan be adjusted based on analyte concentration and sensitivity requirements.
Detection Wavelength Scan from 200-400 nm with a PDA detector. Select the wavelength of maximum absorbance (λmax) for quantification.Ensures maximum sensitivity for the analyte.

3.2.3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

3.2.4. Sample Preparation

  • Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent. Dilute with the mobile phase to bring the analyte concentration within the calibration range.

  • Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

System Suitability

Before running any samples, the suitability of the chromatographic system must be verified. This is achieved by injecting a mid-range standard solution multiple times (n=5 or 6).

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation Protocol

A comprehensive validation of the analytical method is crucial to ensure its reliability for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Caption: Workflow for the validation of the analytical method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This can be demonstrated by analyzing a placebo/blank and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike/recovery experiments on a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicates at 100% of the test concentration or nine replicates covering the specified range. The RSD should be ≤ 2.0%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Alternative and Confirmatory Techniques

While RP-HPLC with UV detection is a robust and accessible method, other techniques may be employed for specific applications.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers significantly higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for the analysis of the analyte in complex matrices (e.g., biological fluids) or for trace-level quantification. It can also serve as a powerful tool for confirming the identity of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group (e.g., through esterification) would be necessary to increase its volatility. This method can provide excellent separation and structural information but involves a more complex sample preparation procedure.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Weighing Accurate Weighing Dissolution Dissolution in Suitable Solvent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (λmax) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for the HPLC analysis.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an analytical method for the quantification of this compound. By leveraging predicted physicochemical properties and established chromatographic principles, the proposed RP-HPLC method serves as a robust starting point for researchers. It is critical to emphasize that the successful implementation of this method requires a thorough, systematic validation to ensure its suitability for the intended application.

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • BenchChem. (2025).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Q2(R2)
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. BenchChem.
  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

HPLC and GC-MS methods for 3-Bromo-4-cyano-2-methoxybenzoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 3-Bromo-4-cyano-2-methoxybenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid. Compounds with this structural motif serve as crucial intermediates in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The precise substitution pattern—a bromine atom, a cyano group, and a methoxy group on a benzoic acid core—imparts unique chemical properties that can be leveraged in drug discovery to modulate biological activity.[1]

Given its role as a key building block, the development of robust, accurate, and reliable analytical methods for the identification and quantification of this compound is paramount. Such methods are essential for monitoring reaction kinetics, assessing purity of synthetic intermediates, conducting quality control on final products, and performing stability studies. This document provides detailed application notes and validated protocols for the analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between HPLC and GC-MS is dictated by the analyte's properties and the specific analytical goal. HPLC is ideally suited for the direct analysis of polar, non-volatile compounds like carboxylic acids.[2] In contrast, GC-MS, which requires analytes to be volatile and thermally stable, necessitates a chemical modification step known as derivatization for carboxylic acids.[3] This guide will detail both approaches, explaining the causality behind the methodological choices to provide researchers with a comprehensive toolkit for their analytical needs.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. The properties for this compound are estimated based on its structure and data from structurally similar compounds, such as 3-bromo-4-methoxybenzoic acid and 3-bromo-4-cyanobenzoic acid.[4][5]

PropertyEstimated Value / CharacteristicRationale & Implication for Analysis
Molecular Formula C₉H₆BrNO₃-
Molecular Weight ~256.05 g/mol Influences mass spectrometry settings and solution concentration calculations.
Structure Aromatic Carboxylic AcidThe carboxylic acid group is polar and contains an active hydrogen, making the molecule non-volatile.
Polarity HighHighly soluble in polar organic solvents (e.g., Methanol, Acetonitrile). Dictates the choice of a polar mobile phase and non-polar stationary phase in reverse-phase HPLC.
Volatility LowThe high melting point (likely >200°C) and strong intermolecular hydrogen bonding from the carboxylic acid group prevent direct analysis by GC.[6] Derivatization is mandatory to increase volatility.[7]
UV Absorbance StrongThe aromatic ring and conjugated system suggest strong absorbance in the UV region (~254 nm), making UV detection in HPLC a highly suitable and sensitive option.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the premier technique for the analysis of polar aromatic acids.[8] The principle relies on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[9] For carboxylic acids, the mobile phase is typically acidified. This is a critical choice: adding an acid like formic or trifluoroacetic acid suppresses the ionization of the carboxyl group (-COOH to -COO⁻). In its neutral, protonated form, the analyte becomes less polar, increasing its retention on the C18 column and resulting in sharper, more symmetrical peaks.[10] Detection is achieved via a UV-Vis detector set to a wavelength where the analyte exhibits maximum absorbance.

Visual Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Methanol) Standards Create Calibration Standards (Serial Dilution) Stock->Standards Filter Filter all solutions (0.45 µm Syringe Filter) Standards->Filter Sample Prepare Sample Solution (Dissolve in Methanol) Sample->Filter Inject Inject onto HPLC System Filter->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: Workflow for HPLC analysis of this compound.

Detailed Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • This compound (analytical standard, >98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (LC-MS grade)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with methanol.

  • Sample Preparation: Accurately weigh the sample material and dissolve in methanol to achieve a final concentration within the calibration range.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.

3. HPLC Instrumentation and Conditions The following parameters provide a robust starting point and should be optimized as needed.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 phase provides excellent retention for aromatic compounds. The dimensions offer a good balance of resolution and analysis time.[9]
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Formic AcidA common mobile phase for reverse-phase separation of acids.[10] Formic acid ensures the analyte is in its non-ionized form for better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on sensitivity needs.
Detector UV-Vis Diode Array Detector (DAD)-
Detection λ 254 nmA common wavelength for aromatic compounds; a full spectrum should be run initially to confirm the optimal wavelength.
Run Time 10 minutesShould be sufficient to elute the analyte and any common impurities.

4. Method Validation Protocol To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[11][12]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (methanol), a standard solution, and a sample spiked with the standard.The analyte peak should be well-resolved from any other peaks in the chromatogram.
Linearity Inject the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze a sample of known concentration (or a spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Percent recovery should be within 98.0% - 102.0%.
Precision Repeatability: Analyze six replicate preparations of a standard at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0%.[13]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1.%RSD at the LOQ should be ≤ 10%.
Robustness Systematically vary key parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle of the Method

Direct GC-MS analysis of this compound is not feasible due to its low volatility.[3] The carboxylic acid functional group must be chemically modified to a less polar, more volatile derivative.[7] Silylation is a highly effective and common derivatization technique where the active hydrogen on the carboxylic acid is replaced by a trimethylsilyl (TMS) group.

The reaction is typically performed with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ester is significantly more volatile and thermally stable, allowing it to be analyzed by GC. The derivatized analyte is then injected into the GC, where it is separated from other components on a capillary column. The mass spectrometer serves as the detector, ionizing the eluted compound (typically via Electron Ionization, EI) and separating the resulting fragments based on their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern, or "mass spectrum," that serves as a chemical fingerprint for definitive identification.

Visual Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aliquot Sample/Standard (in solvent like Pyridine) Reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) Sample->Reagent React Heat Reaction Vial (e.g., 70°C for 30 min) Reagent->React Cool Cool to Room Temperature React->Cool Inject Inject Derivatized Sample into GC-MS Cool->Inject Separate GC Separation (e.g., DB-5ms column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection (Scan or SIM mode) Ionize->Detect TIC Extract Ion Chromatogram Detect->TIC Spectrum Identify via Mass Spectrum TIC->Spectrum Quantify Quantify using Peak Area Spectrum->Quantify

Caption: Workflow for GC-MS analysis following silylation derivatization.

Detailed Experimental Protocol: GC-MS

1. Materials and Reagents

  • This compound (analytical standard, >98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • GC Vials with inserts and PTFE-lined caps

2. Derivatization Protocol

  • Sample Preparation: Prepare a solution of the standard or sample in anhydrous pyridine or acetonitrile at a concentration of approximately 1 mg/mL.

  • Reaction: In a 2 mL GC vial, add 100 µL of the sample/standard solution.

  • Add 100 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst, increasing the reactivity of the BSTFA.[14]

  • Securely cap the vial and vortex briefly.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Allow the vial to cool to room temperature before analysis.

3. GC-MS Instrumentation and Conditions

ParameterRecommended ConditionRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentA standard, high-performance system for this type of analysis.
Column DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column is a general-purpose column excellent for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode maximizes sensitivity.
Oven Program Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 minA typical temperature program to separate the analyte from solvent and reagent peaks.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition Mode Full Scan (m/z 50-400) for identification. Selected Ion Monitoring (SIM) for quantification.Full scan provides qualitative data. SIM mode significantly increases sensitivity for quantitative analysis by monitoring specific ions.[15]

4. Expected Mass Spectrum and Data Analysis

  • Identification: The mass spectrum of the TMS derivative is used for confirmation. The molecular ion (M⁺) should be visible. Key fragments would arise from the loss of a methyl group (-CH₃), the TMS group (-Si(CH₃)₃), and characteristic bromine isotope patterns (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

  • Quantification: For quantitative analysis in SIM mode, select at least three characteristic ions: a primary quantitation ion (the most abundant) and two qualifier ions for confirmation.

Method Comparison and Selection

FeatureHPLC-UV MethodGC-MS Method
Sample Prep Simple: Dissolve and filter.Complex: Requires a multi-step, time-sensitive derivatization reaction.
Analysis Time Fast (~10 min per sample).Slower, due to derivatization step and longer GC run times.
Selectivity Good; based on chromatographic retention time.Excellent; provides definitive identification based on mass spectrum fragmentation pattern.
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range), especially in SIM mode.
Robustness High; less prone to matrix interference for this analyte.Moderate; derivatization reactions can be sensitive to moisture and matrix effects.
Cost Lower operational and consumable costs.Higher instrument and consumable costs.
Best For... Routine QC, purity assessment, high-throughput analysis.Trace-level quantification, definitive identification, analysis in complex matrices.

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the analysis of this compound.

The HPLC-UV method is a robust, rapid, and straightforward approach ideal for routine quality control, purity checks, and assays where high throughput is required. Its simplicity in sample preparation makes it an efficient first choice for many laboratories.

The GC-MS method , while requiring a more complex derivatization step, offers unparalleled selectivity and sensitivity. It is the definitive method for trace-level quantification and for absolute confirmation of the analyte's identity, making it indispensable for impurity profiling, metabolism studies, and analysis in challenging sample matrices.

The selection of the appropriate method should be based on the specific requirements of the analysis, including the need for sensitivity, selectivity, sample throughput, and available instrumentation. Both protocols have been designed with field-proven principles and can be validated to meet stringent regulatory requirements.

References

  • Vertex AI Search Result[16]: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (URL not available)

  • Vertex AI Search Result[17]: Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed. (URL not available)

  • Vertex AI Search Result[18]: Steps for HPLC Method Validation - Pharmaguideline. ([Link])

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ([Link])

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ([Link])

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. ([Link])

  • Vertex AI Search Result[7]: Acids: Derivatization for GC Analysis. (URL not available)

  • Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. ([Link])

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. ([Link])

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. ([Link])

  • PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. ([Link])

  • ResearchGate. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. ([Link])

  • ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ([Link])

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. ([Link])

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. ([Link])

  • Chromatography Online. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. ([Link])

  • Chromatography Today. (n.d.). Profiles of 4-bromobenzoic acid after injection of hepatocyte incubate. ([Link])

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. ([Link])

  • PubChemLite. (n.d.). 3-bromo-4-(cyanomethoxy)-5-methoxybenzoic acid. ([Link])

  • Cheméo. (n.d.). Chemical Properties of 3-Bromo-4-methoxybenzaldehyde. ([Link])

  • PubChem. (n.d.). 3-Bromo-4-cyanobenzoic acid. ([Link])

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 3-Bromo-4-cyano-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Bromo-4-cyano-2-methoxybenzoic Acid

Welcome to the Technical Support Hub

Executive Summary: The Synthetic Challenge

The synthesis of This compound presents a classic "Push-Pull" conflict in aromatic substitution. You are attempting to introduce a bromine atom onto a ring that contains:

  • Activator (EDG): A methoxy group at C2 (Ortho/Para director).

  • Deactivators (EWG): A carboxyl group at C1 and a cyano group at C4 (Meta directors).

The Core Problem: While the C2-methoxy group strongly activates the C3 and C5 positions, the steric crowding at C3 (sandwiched between the carboxyl and methoxy groups) often makes the C5-regioisomer a thermodynamically favored impurity. Furthermore, the harsh acidic conditions required for bromination can compromise the integrity of the C4-cyano group, leading to hydrolysis byproducts.

This guide addresses the isolation and prevention of these specific side products.

Critical Impurity Analysis (The "Why" & "How")

The following table summarizes the most frequent side products encountered during the electrophilic aromatic substitution (EAS) of 4-cyano-2-methoxybenzoic acid.

Impurity IDChemical NameOrigin (Mechanism)Detection (LC-MS)Risk Factor
IMP-A 5-Bromo-4-cyano-2-methoxybenzoic acid Regioselectivity Failure: The C5 position is less sterically hindered than the target C3 position.M+79/81 (Same Mass)High: Difficult to separate by standard crystallization.
IMP-B 3,5-Dibromo-4-cyano-2-methoxybenzoic acid Over-Bromination: Excess brominating agent or lack of temperature control.M+158/160/162Medium: Resolvable via chromatography.
IMP-C 3-Bromo-4-carbamoyl-2-methoxybenzoic acid Hydrolysis: Acid-catalyzed hydration of the nitrile (CN) to a primary amide (CONH₂).M+18 (Water adduct)High: Occurs if reaction moisture is uncontrolled.
IMP-D Methyl 3-bromo-4-cyano-2-methoxybenzoate Incomplete Hydrolysis: If starting from the ester, residual ester may persist.M+14 (Methyl)Low: Easily removed by base wash.

Interactive Troubleshooting Guide (FAQs)

Q1: I observe a split peak in my HPLC at the target mass (M+H 256/258). Is this the regioisomer?

Diagnosis: Yes, this is almost certainly IMP-A (5-Bromo isomer) .

  • The Cause: The methoxy group directs to both ortho (C3) and para (C5) positions.[1] Although the carboxyl group at C1 directs meta (cooperatively to C3), the steric hindrance at C3 often pushes the bromine to C5, especially at higher temperatures.

  • The Fix:

    • Lower the Temperature: Run the bromination at 0°C to 10°C initially. Kinetic control favors the electronically activated C3 position over the sterically freer C5.

    • Switch Reagents: If using Br₂/Acetic Acid, switch to N-Bromosuccinimide (NBS) in DMF or MeCN. NBS provides a slower, more controlled release of electrophilic bromine.

Q2: My nitrile peak (2230 cm⁻¹) is decreasing, and a polar impurity is growing. What is happening?

Diagnosis: You are generating IMP-C (Amide Hydrolysis) .

  • The Cause: Bromination generates HBr as a byproduct. In the presence of trace water, HBr acts as a catalyst to hydrate the nitrile to a primary amide.

  • The Fix:

    • Anhydrous Conditions: Ensure solvents (AcOH, DMF) are strictly anhydrous.

    • Buffer the System: Add a weak base scavenger (e.g., Sodium Acetate) if using Br₂ to neutralize HBr as it forms, or use NBS which produces non-acidic succinimide byproduct.

Q3: I have unreacted starting material, but adding more bromine leads to the di-bromo impurity. How do I drive conversion?

Diagnosis: You have hit the Selectivity Wall .

  • The Cause: The first bromine atom deactivates the ring. However, if the concentration of brominating agent is too high locally, the activated C5 position will react before the bulk starting material reacts at C3.

  • The Fix:

    • Slow Addition: Add the brominating agent dropwise over 2–4 hours.

    • Stoichiometry: Do not exceed 1.05 equivalents. It is better to accept 5-10% unreacted starting material (which can be washed out) than to generate 10% di-bromo impurity (which co-crystallizes).

Visualization: Reaction Pathway & Impurity Divergence

The following diagram maps the critical decision points in the synthesis where impurities are generated.

SynthesisPath Start Start: 4-Cyano-2-methoxybenzoic acid Target TARGET: This compound Start->Target Br2/NBS (1.0 eq) Low Temp (Kinetic) Regio IMP-A: 5-Bromo Isomer (Regio-defect) Start->Regio High Temp (Thermodynamic) Amide IMP-C: Amide Hydrolysis (Acid/H2O Side Rxn) Start->Amide HBr + H2O DiBromo IMP-B: 3,5-Dibromo Isomer (Over-reaction) Target->DiBromo Excess Br2 (>1.1 eq) Target->Amide HBr + H2O (Moisture)

Caption: Figure 1. Reaction pathway showing the divergence between the kinetically favored target (C3-substitution) and common thermodynamic or process-related impurities.

Recommended Experimental Protocol

To minimize the impurities described above, use this optimized protocol emphasizing kinetic control.

Protocol: Selective Bromination using NBS

  • Setup: Charge a flame-dried 3-neck flask with 4-cyano-2-methoxybenzoic acid (1.0 equiv) and anhydrous DMF (10 volumes).

  • Temperature: Cool the solution to 0–5°C using an ice/salt bath.

    • Why? Low temperature suppresses the formation of the 5-bromo regioisomer (IMP-A).

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 equiv) in DMF (5 volumes). Add this solution dropwise over 2 hours .

    • Why? Slow addition prevents local high concentrations of brominating agent, reducing di-bromo formation (IMP-B).

  • Reaction: Stir at 5°C for 4 hours, then allow to warm to room temperature (20°C) for 12 hours. Monitor by HPLC.

    • Target: Stop reaction when Starting Material < 5%.

  • Quench: Pour mixture into ice-water (20 volumes). The product usually precipitates.

  • Purification (Critical):

    • Filter the solid.[2][3][4][5]

    • Slurry Wash: Resuspend the wet cake in Ethyl Acetate/Hexane (1:5) and stir for 1 hour. Filter again.

    • Why? This removes the more soluble 5-bromo isomer and unreacted starting material, leaving the pure target acid.

References

  • Relevance: Provides foundational conditions for brominating methoxy-substituted benzoic acids and managing regioisomers.
  • Quibell, J. M., et al. (2018).[6] Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Royal Society of Chemistry. Retrieved from [Link]

    • Relevance: Discusses the competing electronic effects (ortho vs. para direction)
  • Organic Syntheses. (2010). Oxone-mediated preparation of benzimidazoles from 1,2-phenylenediamines and aldehydes. Org. Synth. 2010, 87, 184-189. Retrieved from [Link]

    • Relevance: Validates the stability and handling of cyano-substituted benzoic ester intermedi

Sources

Technical Support Center: Synthesis of 3-Bromo-4-cyano-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-cyano-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and improve the yield and purity of this valuable compound.

Proposed Synthetic Pathway

Currently, a direct, one-step synthesis of this compound is not well-documented in the literature. Therefore, we propose a rational, multi-step approach starting from a commercially available precursor. This pathway is designed for robust and scalable production, with checkpoints for optimization at each stage.

The proposed synthesis involves three key transformations:

  • Reduction of a Nitro Group: Starting with 2-methoxy-4-nitrobenzoic acid, the nitro group is reduced to an amine.

  • Sandmeyer Reaction: The resulting amino group is converted to a diazonium salt, which is then displaced by a cyano group using a copper(I) cyanide catalyst.[1]

  • Regioselective Bromination: The final step is the selective bromination of 4-cyano-2-methoxybenzoic acid at the C-3 position.

Below is a visual representation of the proposed synthetic workflow:

Synthetic_Workflow start 2-methoxy-4-nitrobenzoic acid step1 Reduction (e.g., SnCl2, HCl) start->step1 intermediate1 4-amino-2-methoxybenzoic acid step1->intermediate1 step2 Sandmeyer Reaction (1. NaNO2, H2SO4 2. CuCN, KCN) intermediate1->step2 intermediate2 4-cyano-2-methoxybenzoic acid step2->intermediate2 step3 Bromination (e.g., NBS, acid catalyst) intermediate2->step3 product This compound step3->product

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-amino-2-methoxybenzoic acid

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.

Materials:

  • 2-methoxy-4-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 2-methoxy-4-nitrobenzoic acid in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-amino-2-methoxybenzoic acid.

Step 2: Synthesis of 4-cyano-2-methoxybenzoic acid via Sandmeyer Reaction

This procedure is a classic Sandmeyer reaction for the conversion of an aryl amine to a nitrile.[1]

Materials:

  • 4-amino-2-methoxybenzoic acid

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Ice

Procedure:

  • Diazotization: Dissolve 4-amino-2-methoxybenzoic acid in a mixture of sulfuric acid and water, and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

  • Cool the mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water may be necessary for purification.

Step 3: Synthesis of this compound

This protocol employs N-Bromosuccinimide (NBS) for selective bromination.

Materials:

  • 4-cyano-2-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (H₂SO₄) or Acetic Acid

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Dissolve 4-cyano-2-methoxybenzoic acid in a suitable solvent such as dichloromethane or acetonitrile.

  • Add a catalytic amount of a strong acid, like sulfuric acid.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Summary Table

StepStarting MaterialKey ReagentsSolventReaction ConditionsProductExpected Yield (%)
12-methoxy-4-nitrobenzoic acidSnCl₂, HClEthanolReflux, 3-4h4-amino-2-methoxybenzoic acid85-95
24-amino-2-methoxybenzoic acid1. NaNO₂, H₂SO₄2. CuCN, KCNWater0-5°C then 50-60°C4-cyano-2-methoxybenzoic acid60-75
34-cyano-2-methoxybenzoic acidNBS, H₂SO₄ (cat.)DCM or MeCNRoom Temp, 12-24hThis compound70-85

Troubleshooting Guide

Troubleshooting_Sandmeyer issue Low Yield in Sandmeyer Reaction cause1 Incomplete Diazotization issue->cause1 cause2 Decomposition of Diazonium Salt issue->cause2 cause3 Inefficient Cyanide Displacement issue->cause3 solution1a Ensure temperature is maintained at 0-5 °C. cause1->solution1a solution1b Use freshly prepared sodium nitrite solution. cause1->solution1b solution2a Do not allow the diazonium salt solution to warm up before use. cause2->solution2a solution2b Use the diazonium salt immediately after preparation. cause2->solution2b solution3a Ensure the CuCN catalyst is active. cause3->solution3a solution3b Maintain vigorous stirring during the addition of the diazonium salt. cause3->solution3b

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

Q1: My reduction of the nitro group is incomplete, even after extended reflux. What should I do?

A1:

  • Probable Cause: The reducing agent may have lost its activity, or the reaction conditions are not optimal.

  • Recommended Solutions:

    • Use fresh Tin(II) chloride dihydrate, as it can oxidize over time.

    • Ensure that a sufficient excess of the reducing agent and hydrochloric acid is used. A molar ratio of at least 3:1 of SnCl₂ to the nitro compound is recommended.

    • Increase the reaction time or temperature, while carefully monitoring for potential side reactions by TLC.

    • Consider alternative reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), which can be cleaner and more efficient.

Q2: I am observing a lot of dark, tarry byproducts in my Sandmeyer reaction. How can I minimize these?

A2:

  • Probable Cause: Decomposition of the diazonium salt is a common issue, often caused by elevated temperatures.

  • Recommended Solutions:

    • Strict temperature control during diazotization is crucial. Maintain the temperature between 0-5 °C throughout the addition of sodium nitrite.

    • Use the diazonium salt immediately after its preparation. Letting it stand, even at low temperatures, can lead to decomposition.

    • Ensure that the addition of the diazonium salt solution to the copper cyanide solution is done slowly and with efficient stirring to dissipate any heat generated.

Q3: The yield of my bromination step is low, and I'm seeing multiple products on my TLC/HPLC. How can I improve the regioselectivity?

A3:

  • Probable Cause: The reaction conditions may be too harsh, leading to over-bromination or bromination at undesired positions. The methoxy group is a strong activating group, which can make controlling the reaction challenging.

  • Recommended Solutions:

    • Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally more selective than elemental bromine.

    • Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane may offer better control than more polar ones.

    • Temperature Control: Perform the reaction at room temperature or even lower (e.g., 0 °C) to reduce the rate of reaction and improve selectivity.

    • Stoichiometry: Use a stoichiometric amount of NBS (1.0-1.1 equivalents) to minimize the formation of di-brominated byproducts. Add the NBS portion-wise to maintain a low concentration in the reaction mixture.

Q4: I am having difficulty purifying the final product. What are some effective methods?

A4:

  • Probable Cause: The crude product may contain starting material, isomers, or other byproducts with similar polarities.

  • Recommended Solutions:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

    • Acid-Base Extraction: Since the product is a carboxylic acid, an acid-base extraction can be used to separate it from neutral impurities. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product.

Frequently Asked Questions (FAQs)

Q1: Why is a copper(I) salt used as a catalyst in the Sandmeyer reaction?

A1: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] Copper(I) salts act as a catalyst by facilitating a single-electron transfer to the diazonium salt. This initiates the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the copper(II) species formed in the initial step to yield the final product and regenerate the copper(I) catalyst.

Q2: Are there any alternatives to using cyanide salts in the Sandmeyer reaction due to their toxicity?

A2: While copper(I) cyanide is the classic reagent, there has been research into using less toxic cyanide sources. For instance, some methods utilize potassium ferrocyanide (K₄[Fe(CN)₆]) in palladium or nickel-catalyzed cyanations.[2][3] However, for the specific transformation in this guide, the traditional Sandmeyer reaction with CuCN is a well-established and reliable method. Always handle cyanide salts with extreme caution in a well-ventilated fume hood and have an appropriate quenching agent (e.g., bleach) readily available.

Q3: How can I effectively monitor the progress of each reaction step?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the conversion of the starting material and the formation of any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compounds are sufficiently volatile, GC-MS can be used to monitor the reaction and identify the mass of the products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, performing a quick workup, and analyzing it by ¹H NMR can provide a clear picture of the reaction progress.

Q4: What is the role of the methoxy and cyano groups in directing the final bromination step?

A4: In electrophilic aromatic substitution reactions, the directing effects of the substituents on the aromatic ring are crucial for determining the position of the incoming electrophile (in this case, Br⁺).

  • The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing.

  • The cyano group (-CN) and the carboxylic acid group (-COOH) are both deactivating groups and are meta-directing.

In the case of 4-cyano-2-methoxybenzoic acid, the powerful activating and ortho, para-directing effect of the methoxy group at the C-2 position will dominate. It will direct the incoming bromine to the positions ortho and para to it, which are the C-3 and C-5 positions. The C-3 position is highly activated, making it the most likely site for bromination.

References

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Organic Syntheses Procedure for 2-bromo-3-methylbenzoic acid. [Link]

  • Palladium-catalyzed cyanation of aryl halides. Organic Chemistry Portal. [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-cyano-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-4-cyano-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and practical, field-proven insights.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process involving sensitive reagents and potentially hazardous reactions. A logical and efficient synthetic route, which will form the basis of this guide, begins with a substituted aminobenzoic acid precursor.

Synthetic_Workflow A 4-Amino-2-methoxybenzoic acid B Diazonium Salt Intermediate A->B Diazotization (NaNO2, H2SO4, 0-5 °C) C 4-Cyano-2-methoxybenzoic acid B->C Sandmeyer Cyanation (CuCN, KCN, ~60 °C) D This compound C->D Electrophilic Bromination (NBS, H2SO4) Troubleshooting_Decision_Tree start Low Yield in Sandmeyer Reaction q1 Check for Phenolic Impurities (TLC/HPLC) start->q1 sub1 High Phenol Content q1->sub1 Yes sub2 Low/No Phenol Content q1->sub2 No act1 Review Temperature Logs. Implement stricter cooling protocols (-2 to +2 °C). sub1->act1 act2 Verify pH of Cyanide Slurry. Ensure pH > 11 before addition. act1->act2 q2 Was Diazotization Complete? (Test with H-acid) sub2->q2 act3 Incomplete Diazotization. - Check NaNO2 purity/stoichiometry. - Ensure efficient mixing. q2->act3 No act4 Diazotization was complete. - Check CuCN activity/purity. - Investigate for mechanical losses during workup. q2->act4 Yes

Caption: Decision tree for troubleshooting low yields in the Sandmeyer cyanation step.

References

Preventing side reactions during the functionalization of 3-Bromo-4-cyano-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #4029: Functionalization of 3-Bromo-4-cyano-2-methoxybenzoic acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sandwich" Problem

User, you are working with a deceptively complex scaffold. This compound presents a "perfect storm" of competing reactivities. The bromine at C3 is sterically "sandwiched" between a bulky ortho-methoxy group (C2) and an electron-withdrawing cyano group (C4).

This guide addresses the three most common failure modes reported for this scaffold:

  • Nitrile Hydrolysis during carboxylic acid activation.

  • Protodebromination (loss of Br) during Cross-Coupling.

  • Steric Failure during Amide Coupling.

Module 1: The Carboxylic Acid Interface (Amide Coupling)

The Problem: "My reaction stalled, or I hydrolyzed the nitrile."

Standard coupling reagents (EDC/NHS, HBTU) often fail here because the C2-methoxy group creates a "steric wall" protecting the carbonyl carbon. Consequently, researchers often resort to acid chlorides (SOCl₂), which generates HCl byproduct that rapidly hydrolyzes the C4-nitrile to a primary amide or acid.

The Solution: Neutral Activation via Ghosez’s Reagent

Do not use Thionyl Chloride. Instead, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] It generates the acid chloride under strictly neutral conditions, preserving the sensitive nitrile.

Protocol: Neutral Acid Chloride Formation

  • Dissolve: Suspend 1.0 eq of starting material in anhydrous DCM (0.2 M).

  • Activate: Add 1.2 eq of Ghosez’s Reagent dropwise at 0°C.

  • Monitor: Stir at RT for 1-2 hours. Self-Validation: Aliquot into MeOH. Check LCMS for methyl ester formation (indicates active acid chloride).

  • Coupling: Add 1.1 eq of amine and 1.5 eq of dry Pyridine or DIPEA.

Diagnostic Decision Tree: Amide Coupling

AmideCoupling Start Start: Amide Coupling CheckSterics Is Amine Bulky? Start->CheckSterics Standard Try HATU / DIPEA (DMF, 25°C) CheckSterics->Standard No (Primary/Linear) Ghosez Use Ghosez's Reagent (Neutral Acid Chloride) CheckSterics->Ghosez Yes (Secondary/Aryl) Success Check LCMS: Target Mass? Standard->Success Ghosez->Success Hydrolysis FAILURE: Nitrile Hydrolyzed? Success->Hydrolysis Mass +18 (Amide) or +19 (Acid)?

Figure 1: Decision logic for selecting coupling agents based on amine sterics and nitrile sensitivity.

Module 2: The Aryl Bromide Interface (Suzuki/Buchwald)

The Problem: Protodebromination

In electron-deficient rings (like this cyano-benzoate), the oxidative addition of Palladium is fast, but the resulting Pd(II) species is unstable. If the transmetallation step is slow (due to the C2-OMe steric hindrance), the Pd center grabs a hydride (from solvent or base) and eliminates, replacing the Bromine with Hydrogen.

Data: Base Selection Impact on Side Reactions

Base SystemSolventTempResultMechanism of Failure
Na₂CO₃ (aq) Dioxane90°CHydrolysis Aqueous base attacks -CN at high temp.
Et₃N / DIPEA DMF100°CProtodebromination Amine acts as Hydride donor (β-H elimination).
K₃PO₄ (anh) Toluene100°CSuccess Anhydrous, inorganic base prevents hydrolysis & H-transfer.
The Solution: The "Dry & Fast" Protocol

You must exclude water (to save the nitrile) and exclude hydrogen donors (to save the bromide).

  • Catalyst: Use Pd(dppf)Cl₂ or XPhos Pd G3 . Why? Bidentate ligands or bulky Buchwald ligands stabilize the crowded Pd center.

  • Base: Anhydrous K₃PO₄ (Potassium Phosphate Tribasic).

  • Solvent: Anhydrous THF or Toluene . Avoid DMF/DMA if possible (can decompose to dimethylamine).

Self-Validating Check:

  • Run a "No-Boronate Control": Heat SM + Catalyst + Base. If Br is lost within 1 hour, your solvent is wet or your base is acting as a hydride source.

Workflow: Cross-Coupling Optimization

Suzuki Input Suzuki Coupling Setup SolventCheck Is Solvent Anhydrous? Input->SolventCheck BaseCheck Base Selection SolventCheck->BaseCheck Yes AqBase Aqueous Base (Na2CO3) BaseCheck->AqBase OrgBase Amine Base (TEA/DIPEA) BaseCheck->OrgBase InorgBase Inorganic/Dry (K3PO4/CsF) BaseCheck->InorgBase Result1 Nitrile Hydrolysis (Byproduct) AqBase->Result1 Result2 Protodebromination (H-Transfer) OrgBase->Result2 Result3 Target Product InorgBase->Result3

Figure 2: Causal pathways for side reactions in Palladium-catalyzed coupling of this compound.

Module 3: FAQ & Troubleshooting

Q: Can I use BBr₃ to demethylate the C2-OMe group later? A: Proceed with extreme caution. While BBr₃ is standard for demethylation, the nitrile group can form a complex with Boron, potentially leading to hydrolysis upon workup.

  • Alternative: Use LiCl in DMF at 120°C (Krapcho-like conditions) or BCl₃ which is sometimes milder on nitriles than BBr₃.

Q: I see a peak M+18 in my LCMS. Is it the amide? A: Likely yes. The nitrile (-CN) hydrolyzing to the primary amide (-CONH₂) adds exactly 18 Da.

  • Diagnostic: Check the UV trace. The nitrile has a distinct conjugation. Hydrolysis to amide often shifts the UV max (red shift) due to increased resonance with the ring.

  • IR Check: Look for the disappearance of the sharp -CN stretch at ~2230 cm⁻¹.

Q: Why is my reaction yield low even with XPhos? A: Check your stirring. The "Sandwich" effect (Br between OMe and CN) makes the oxidative addition slow. If you are using insoluble K₃PO₄, you need vigorous stirring (1000+ RPM) to ensure phase transfer. Consider adding a phase transfer catalyst like TBAB (tetrabutylammonium bromide) to help.

References

  • Ghosez's Reagent for Neutral Activation

    • Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Synthesis of Acid Chlorides." Organic Syntheses, 1979 , 59, 26.

  • Preventing Protodebromination

    • Navarro, O., et al. "General Synthesis of Di-ortho-substituted Biaryls via Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 2004, 69, 3173.
  • Nitrile Hydrolysis Mechanisms

    • Cohen, M. A., et al. "Hydrolysis of Nitriles."[2][3][4][5][6] Tetrahedron, 2015 , 71, 3195.

Sources

Recrystallization methods for high purity 3-Bromo-4-cyano-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Recrystallization of 3-Bromo-4-cyano-2-methoxybenzoic Acid

Compound Identifier: CAS 1805186-93-9 Target Purity: >98.5% (HPLC) Application: Pharmaceutical Intermediate (e.g., Kinase Inhibitors, Mineralocorticoid Receptor Antagonists)[1]

Part 1: Executive Technical Overview

Q: What is the critical solubility profile for this specific benzoic acid derivative? A: this compound is a polysubstituted aromatic acid.[1] Its solubility behavior is governed by the interplay between the hydrophilic carboxylic acid/cyano groups and the lipophilic bromo/methoxy substituents.[1]

  • High Solubility: Polar aprotic solvents (DMSO, DMF), lower alcohols (Methanol, Ethanol), and moderately polar esters (Ethyl Acetate) at elevated temperatures.[1]

  • Low Solubility: Non-polar hydrocarbons (Heptane, Hexane), cold water (at acidic pH).[1]

  • pKa Consideration: As a benzoic acid derivative, it will dissolve in aqueous base (forming the carboxylate salt) and precipitate upon acidification.[1] Note: While acid-base precipitation is a purification method, it often traps impurities.[1] Recrystallization is preferred for final high-purity polishing.

Part 2: Optimized Recrystallization Protocols

We recommend two primary solvent systems based on the impurity profile of your crude material.

Method A: The "Classic" Aqueous-Alcohol System (Recommended for General Purity)

Best for removing inorganic salts and highly polar byproducts.[1]

ParameterSpecification
Solvent Ethanol (95%) / Water
Ratio (v/v) Starting at 4:1 (EtOH:Water), titrate to ~2:1
Temperature Dissolution: 75–78°C (Reflux) | Crystallization: 0–5°C
Concentration ~1 g solute per 5–8 mL solvent (optimize for saturation)

Protocol:

  • Dissolution: Suspend crude this compound in minimum boiling Ethanol (95%).

  • Clarification: If insoluble particulates remain, perform a hot filtration through a pre-warmed Celite pad.[1]

  • Anti-Solvent Addition: While maintaining boiling, slowly add hot Deionized Water until a faint turbidity persists.[1]

  • Re-solubilization: Add just enough hot Ethanol to clear the solution.

  • Cooling: Allow the flask to cool to room temperature undisturbed (2–3 hours) to form defined prisms.

  • Final Chill: Refrigerate at 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter and wash with cold 1:1 EtOH/Water.

Method B: The "Anhydrous" Ester-Hydrocarbon System (Recommended for Labile Impurities)

Best for removing non-polar organic impurities (e.g., unreacted brominated precursors) and avoiding hydrolysis risks.[1]

ParameterSpecification
Solvent Ethyl Acetate / n-Heptane
Ratio (v/v) 1:2 to 1:3
Temperature Dissolution: 70°C | Crystallization: Ambient to -10°C

Protocol:

  • Dissolve crude material in minimum boiling Ethyl Acetate (approx. 10 mL/g).

  • Remove heat source.[1]

  • Slowly add n-Heptane (warm, ~50°C) down the side of the flask until nucleation begins.

  • If "oiling out" occurs, reheat to redissolve and add a seed crystal of pure material.

Part 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? A: This is a common issue with low-melting impurities or supersaturated solutions.[1]

  • Cause 1: The temperature dropped too quickly.[1]

    • Fix: Reheat to dissolve, then wrap the flask in foil/towel to slow the cooling rate.

  • Cause 2: Solvent mix is too rich in anti-solvent (Water or Heptane).[1]

    • Fix: Add a small amount of the good solvent (Ethanol or Ethyl Acetate) to shift the equilibrium.[1]

  • Cause 3: Impurity Eutectics.[1]

    • Fix: Use a Seed Crystal .[1] Add a tiny crystal of pure this compound at ~40°C to provide a nucleation surface.

Q: The crystals are colored (yellow/orange), but the product should be white/off-white. A: This indicates trapped conjugated impurities (likely brominated isomers).[1]

  • Solution: Perform a Carbon Treatment before crystallization.[1]

    • Dissolve crude in the hot "good" solvent.[1]

    • Add Activated Carbon (5–10 wt% of crude mass).[1]

    • Stir at reflux for 15–30 minutes.

    • Hot filter through Celite to remove carbon.[1]

    • Proceed with crystallization.[1][2][3]

Q: My yield is low (<50%). Where is the product? A: It is likely remaining in the "Mother Liquor."

  • Diagnosis: Check the filtrate by TLC/HPLC.

  • Recovery: Concentrate the mother liquor by rotary evaporation to 1/3rd volume and cool again to harvest a "Second Crop." Note: The second crop usually has lower purity.[1]

Part 4: Experimental Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

RecrystallizationWorkflow Start Start: Crude 3-Bromo-4-cyano- 2-methoxybenzoic acid SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: EtOH/Water (Polar Impurities) SolventChoice->MethodA Standard MethodB Method B: EtOAc/Heptane (Non-polar Impurities) SolventChoice->MethodB Alternative Dissolve Dissolve at Reflux MethodA->Dissolve MethodB->Dissolve CarbonTreat Is Solution Colored? Dissolve->CarbonTreat AddCarbon Add Activated Carbon & Hot Filter CarbonTreat->AddCarbon Yes Cooling Controlled Cooling (Ambient -> 0°C) CarbonTreat->Cooling No AddCarbon->Cooling CheckState State Check: Crystals or Oil? Cooling->CheckState OilingFix Reheat & Add Solvent OR Seed Crystal CheckState->OilingFix Oil Filter Vacuum Filtration & Wash (Cold Solvent) CheckState->Filter Crystals OilingFix->Cooling Retry Dry Dry under Vacuum (40-50°C) Filter->Dry End Final Product (>98.5% Purity) Dry->End

Caption: Decision-tree workflow for the purification of this compound, including interventions for color removal and oiling out.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66836, 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

    • Context: Provides physicochemical baseline data for the core bromo-methoxy-benzoic acid scaffold used to infer solubility parameters.

    • Context: Establishes the standard ethanol/water protocol for brominated benzoic acids.

    • Context: Verifies the commercial existence and specific CAS identity of the target compound.

  • PrepChem (2024). Synthesis and Purification of Brominated Hydroxybenzoic Acids. Retrieved from [Link]

    • Context: Validates the use of Acetic Acid as a viable alternative solvent for highly substituted benzoic acid derivatives.[1]

Sources

Validation & Comparative

Benchmarking the Biological Activity of 3-Bromo-4-cyano-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Non-Steroidal Mineralocorticoid Receptor Antagonists (MRAs) and Scaffold Optimization

Executive Summary: The Strategic Value of the Scaffold

In the landscape of mineralocorticoid receptor (MR) antagonist discovery, the 4-cyano-2-methoxybenzoic acid motif is a privileged pharmacophore, most notably serving as the structural anchor for third-generation non-steroidal MRAs like Finerenone . The introduction of a bromine atom at the 3-position—yielding 3-Bromo-4-cyano-2-methoxybenzoic acid —creates a critical divergence point for Structure-Activity Relationship (SAR) exploration.

This guide benchmarks the biological activity of derivatives synthesized from this brominated scaffold. Unlike the unsubstituted parent (Finerenone intermediate), the 3-Bromo variant offers a unique synthetic handle for Suzuki-Miyaura cross-couplings, allowing researchers to probe the "sub-pocket" tolerance of the MR Ligand Binding Domain (LBD). Benchmarking these derivatives requires a rigorous comparison against the standard of care (Spironolactone, Eplerenone) and next-gen standards (Finerenone) to validate improvements in potency, selectivity, and metabolic stability.

Mechanistic Insight & Benchmarking Logic

The "3-Bromo" Hypothesis

The biological rationale for utilizing the this compound scaffold lies in conformational locking and selectivity tuning .

  • Steric Occlusion: The bulky bromine atom at the 3-position can restrict the rotation of the phenyl ring relative to the core heterocycle (e.g., dihydropyridine or naphthyridine), potentially locking the bioactive conformation and reducing the entropic cost of binding.

  • Selectivity Window: The MR LBD has subtle differences from the Glucocorticoid Receptor (GR) LBD. Derivatives extending from the 3-position can exploit these differences to minimize GR cross-reactivity, a common side-effect of steroidal MRAs.

Comparison Pillars

To objectively benchmark these derivatives, experimental data must be categorized into three pillars:

  • Primary Potency: Affinity (

    
    ) and Functional Activity (
    
    
    
    ) against MR.
  • Nuclear Receptor Selectivity: Ratios of

    
     against GR, Androgen Receptor (AR), and Progesterone Receptor (PR).
    
  • Physicochemical Competence: Solubility and microsomal stability, often compromised by the lipophilic bromine (

    
     increase).
    

Visualization: Screening Workflow

The following diagram outlines the logical flow for benchmarking derivatives of the 3-Bromo scaffold, moving from synthesis to lead candidate selection.

BenchmarkingWorkflow Scaffold 3-Bromo-4-cyano- 2-methoxybenzoic Acid Derivatization Suzuki/Buchwald Coupling (Library Gen) Scaffold->Derivatization Synthesis PrimaryScreen Primary Screen: MR-LBD TR-FRET (Binding Affinity) Derivatization->PrimaryScreen High Throughput FunctionalAssay Functional Assay: Gal4-MR Luciferase (Cellular IC50) PrimaryScreen->FunctionalAssay Hits < 100nM Selectivity Selectivity Panel: GR / AR / PR (Counter-Screen) FunctionalAssay->Selectivity Confirmed Antagonists ADME ADME Profiling: Microsomal Stability & Solubility Selectivity->ADME Selective Hits Lead Lead Candidate: High Potency >100x Selectivity ADME->Lead Drug-Like Profile

Figure 1: Step-by-step screening workflow for validating this compound derivatives.

Experimental Protocols

Protocol A: MR-LBD TR-FRET Binding Assay (Primary Screen)

Purpose: To determine the intrinsic binding affinity (


) of the derivative to the Mineralocorticoid Receptor Ligand Binding Domain, independent of cellular permeability.

Methodology:

  • Reagents: Recombinant Human MR-LBD (GST-tagged), Terbium-labeled anti-GST antibody, and a Fluormone™ (fluorescent tracer).

  • Reaction Setup:

    • Dilute 3-Bromo derivatives in DMSO (1% final concentration).

    • Incubate MR-LBD (5 nM) with Tb-anti-GST (2 nM) and Fluormone (5 nM) in assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).

    • Add test compounds in a 10-point dose-response series.

  • Detection: Incubate for 2 hours at room temperature in the dark. Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1: 495 nm (Tb donor).

    • Emission 2: 520 nm (Fluormone acceptor).

  • Analysis: Calculate the TR-FRET ratio (Em520/Em495). Plot % Inhibition vs. Log[Compound] to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Gal4-MR Luciferase Reporter Assay (Functional Validation)

Purpose: To verify functional antagonism in a cellular context, accounting for membrane permeability.

Methodology:

  • Cell Line: HEK293T cells transiently co-transfected with:

    • pGAL4-MR-LBD: Expression vector encoding the yeast GAL4 DNA-binding domain fused to the human MR-LBD.

    • pUAS-Luc: Luciferase reporter plasmid containing GAL4 upstream activation sequences.

  • Agonist Challenge: Cells are treated with Aldosterone (1 nM) to induce MR activation (set as 100% activity).

  • Antagonist Treatment: 3-Bromo derivatives are added 30 minutes prior to Aldosterone challenge.

  • Readout: After 24 hours, lyse cells and add Luciferin substrate. Measure luminescence.

  • Benchmarking: Compare the

    
     of the test compound against Finerenone  (positive control). A lower or equivalent 
    
    
    
    indicates successful scaffold optimization.

Data Presentation & Comparative Analysis

When publishing your results, organize the data to highlight the impact of the 3-Bromo substitution. Use the following table structure to present the "Structure-Activity Relationship (SAR) Delta."

Table 1: Benchmarking 3-Bromo Derivatives vs. Standards

Compound IDR3 SubstituentMR

(nM)*
GR

(nM)
Selectivity Ratio (GR/MR)Microsomal Stability (

, min)
Finerenone (Ref) -H18 >10,000>500120
Derivative A -Br (Scaffold)45>10,000>22085
Derivative B -Aryl (via Br)12 8,50070895
Derivative C -Heterocycle150>10,000>6040
Spironolactone (Steroidal)242,400100N/A

*Note: MR


 determined via Gal4-Luciferase assay in HEK293T cells.

Interpretation Guide:

  • Derivative A (The Parent 3-Br): Often shows slightly lower potency than the -H parent (Finerenone) due to steric clash if the pocket is tight. However, it serves as the entry point for Derivative B.

  • Derivative B (Coupled Product): If the bromine is replaced or extended (e.g., via Suzuki coupling) to fill a hydrophobic sub-pocket, potency can surpass Finerenone (

    
    ).
    
  • Selectivity: The key metric is the GR/MR Ratio . A ratio >500 is the gold standard for avoiding cortisol-related side effects.

Pathway Visualization: Mechanism of Action

Understanding where the inhibitor acts is crucial. The 3-Bromo derivatives function by preventing the recruitment of co-activators to the MR-LBD.

MOA Aldosterone Aldosterone (Agonist) MR_Cytosolic MR (Cytosolic) + HSP90 Complex Aldosterone->MR_Cytosolic Binds Activation Conformational Change (Helix 12 Position) MR_Cytosolic->Activation Agonist Induced Blockade Inhibitor Binding: Steric Blockade of Helix 12 MR_Cytosolic->Blockade Antagonist Bound Translocation Nuclear Translocation (Blocked/Impaired) Activation->Translocation Inhibitor 3-Bromo Derivative (Antagonist) Inhibitor->MR_Cytosolic Competes NoTranscription NO Transcription (Therapeutic Effect) Blockade->NoTranscription Co-activator Repulsion Transcription Transcription of Pro-fibrotic Genes Translocation->Transcription

Figure 2: Mechanism of Action showing how 3-Bromo derivatives competitively inhibit Aldosterone-induced MR activation.[1]

References

  • Bärfacker, L., et al. (2012). Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases. ChemMedChem. Link

  • Kolkhof, P., & Bärfacker, L. (2017). 30 Years of the Mineralocorticoid Receptor: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology. Link

  • Thermo Fisher Scientific. (2024). LanthaScreen™ TR-FRET Mineralocorticoid Receptor Binding Assay. User Guide. Link

  • PubChem. (2024).[1] this compound (Compound Summary). National Library of Medicine. Link

  • Amazit, L., et al. (2015). Finerenone Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1. Journal of Biological Chemistry. Link

Sources

A Senior Application Scientist's Comparative Guide to In-Silico Modeling and Docking of 3-Bromo-4-cyano-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in-silico techniques such as molecular modeling and docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, in-depth analysis of 3-Bromo-4-cyano-2-methoxybenzoic acid, a compound of interest with a novel substitution pattern, through a comparative molecular docking study. We elucidate a robust workflow for evaluating its binding affinity against a prominent cancer target, Anaplastic Lymphoma Kinase (ALK), and compare its performance with established, FDA-approved ALK inhibitors. This document is intended to serve as a practical, hands-on guide for researchers, offering not just procedural steps, but also the scientific rationale that underpins methodological choices in computational drug design.

Introduction: The Rationale for In-Silico Investigation

The compound this compound presents a unique chemical architecture, combining a halogen bond donor (bromine), a hydrogen bond acceptor (cyano group), and a methoxy group on a benzoic acid scaffold. Such features suggest the potential for diverse interactions with biological macromolecules. However, with no established biological targets in the public domain, a logical first step in its characterization is a hypothesis-driven in-silico screening against well-validated therapeutic targets.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in several cancers, most notably in non-small cell lung cancer (NSCLC)[1][2]. The ATP-binding pocket of ALK is a well-defined site for small molecule inhibition, making it an excellent candidate for our investigation. This guide will therefore use ALK as a case study to predict the potential of this compound as a novel inhibitor.

Comparative Framework: Selecting the Right Benchmarks

A docking study's true value is revealed through comparison. To objectively assess the potential of our topic compound, we will benchmark its in-silico performance against a curated set of known ALK inhibitors. These alternatives provide a clinically relevant context for interpreting our findings.

Table 1: Selected Compounds for Comparative Docking Analysis

Compound NameCat. No.TypeRationale for Inclusion
This compoundB12345Topic CompoundNovel structure with potential for unique binding interactions.
CrizotinibB543211st Gen. ALK InhibitorThe first FDA-approved ALK inhibitor, serving as a baseline.[]
AlectinibB678902nd Gen. ALK InhibitorHigher potency and CNS activity compared to Crizotinib.[][4]
LorlatinibB098763rd Gen. ALK InhibitorDesigned to overcome resistance mutations to earlier-generation inhibitors.[1][5]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where each step is grounded in established best practices to ensure the reliability of the in-silico results.

Ligand and Receptor Preparation

Accurate preparation of both the small molecule (ligand) and the protein (receptor) is critical for a meaningful docking simulation. This process involves optimizing the 3D structures and assigning correct chemical properties.

Experimental Protocol: Ligand and Receptor Preparation

  • Ligand Preparation:

    • The 2D structures of this compound and the selected ALK inhibitors (Crizotinib, Alectinib, Lorlatinib) were sketched using ChemDraw and saved in MOL format.

    • The 3D structures were generated and energy-minimized using Avogadro software with the MMFF94 force field to obtain a stable conformation.

    • The prepared ligand structures were then converted to the PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.[6][7]

  • Receptor Preparation:

    • The crystal structure of the human ALK kinase domain was obtained from the RCSB Protein Data Bank (PDB ID: 2XP2).

    • All water molecules and non-essential co-factors were removed from the PDB file using PyMOL.

    • Polar hydrogens and Kollman charges were added to the protein structure using AutoDock Tools. This step is crucial for accurately modeling electrostatic interactions.

    • The prepared receptor was saved in the PDBQT format.[8]

Molecular Docking Simulation

We will employ AutoDock Vina, a widely used and validated open-source docking program, for our simulations.[8][9] Its scoring function provides a good approximation of the binding free energy.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • A grid box was defined to encompass the ATP-binding site of ALK. The center and dimensions of the grid box were determined based on the co-crystallized ligand in the original PDB structure to ensure the search space was focused on the active site.

    • Grid box center (x, y, z): 15.190, 53.903, 16.917

    • Grid box dimensions (Å): 20 x 20 x 20

  • Docking Execution:

    • Molecular docking was performed using AutoDock Vina with an exhaustiveness of 32 to ensure a thorough search of the conformational space.[9]

    • The following command was used for each ligand:

    • The config.txt file contained the grid box parameters.

  • Analysis of Results:

    • The output PDBQT file for each ligand, containing multiple binding poses, was analyzed.

    • The pose with the lowest binding affinity (most negative value) was selected as the most probable binding mode.

    • The interactions between the ligand and the protein (hydrogen bonds, hydrophobic interactions) were visualized and analyzed using BIOVIA Discovery Studio.[10]

Workflow Visualization

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_def Grid Box Definition (ALK Active Site) ligand_prep->grid_def receptor_prep Receptor Preparation (PDB: 2XP2, Cleaning & Adding Charges) receptor_prep->grid_def autodock_vina AutoDock Vina Execution grid_def->autodock_vina pose_selection Binding Pose Selection (Lowest Binding Affinity) autodock_vina->pose_selection interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_selection->interaction_analysis comparison Comparative Analysis interaction_analysis->comparison

Caption: In-silico comparative docking workflow.

Results and Discussion: A Comparative Performance Analysis

The docking simulations yielded valuable insights into the potential binding of this compound to the ALK kinase domain, relative to the established inhibitors.

Binding Affinities and In-Silico Physicochemical Properties

The binding affinity, calculated by AutoDock Vina, represents the predicted free energy of binding (in kcal/mol). A more negative value indicates a stronger predicted interaction. In-silico physicochemical properties were calculated to assess the drug-likeness of the topic compound according to Lipinski's Rule of Five.

Table 2: Comparative Docking Scores and Physicochemical Properties

Compound NameBinding Affinity (kcal/mol)Molecular Weight ( g/mol )LogPH-Bond DonorsH-Bond Acceptors
This compound-7.2270.062.114
Crizotinib-9.8450.343.316
Alectinib-11.5482.623.816
Lorlatinib-12.1406.412.516

The results indicate that this compound is predicted to bind to the ALK active site with a moderate affinity. While its binding score is less favorable than the established, highly optimized inhibitors, it still falls within a range that suggests potential biological activity. Importantly, the topic compound adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability.

Analysis of Binding Interactions

Visual inspection of the predicted binding poses reveals the molecular interactions driving the ligand-protein recognition.

  • This compound: The carboxylic acid moiety is predicted to form a key hydrogen bond with the hinge region of the ALK kinase domain, a common feature of many kinase inhibitors. The bromo and cyano groups are positioned to potentially form halogen and other non-covalent interactions with the protein backbone.

  • Crizotinib, Alectinib, and Lorlatinib: These known inhibitors exhibit extensive hydrogen bonding and hydrophobic interactions within the ALK active site, consistent with their high potency and established binding modes.

The predicted binding mode of this compound, while less optimal than the co-crystallized inhibitors, suggests a rational starting point for further lead optimization. The bromo and cyano functionalities offer vectors for chemical modification to enhance binding affinity and selectivity.

Conclusion and Future Directions

This in-silico investigation provides a foundational assessment of this compound as a potential ALK inhibitor. Our comparative docking study demonstrates that while the compound is not predicted to be as potent as highly optimized, clinically approved drugs, it exhibits a plausible binding mode and favorable drug-like properties.

The true value of this computational work lies in its ability to generate testable hypotheses and guide subsequent experimental validation. Future work should focus on:

  • In-vitro Validation: The compound should be synthesized and tested in biochemical assays to determine its actual inhibitory activity (IC50) against ALK.

  • Structure-Activity Relationship (SAR) Studies: The insights from the docking poses can guide the synthesis of analogs to systematically probe and improve the interactions with the ALK active site.

By integrating computational and experimental approaches, we can efficiently navigate the complex path of drug discovery, and this guide provides a robust framework for the initial, critical in-silico phase of that journey.

References

  • ALK inhibitor. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. (2023, December 13). Patsnap. [Link]

  • What are MDM2-p53 interaction inhibitor and how do they work? (2024, June 25). Patsnap. [Link]

  • Tutorial EDES / HADDOCK for ligand-protein docking. (n.d.). Bonvin Lab. Retrieved February 14, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). [Video]. YouTube. [Link]

  • The eight selective ALK inhibitors currently in clinical trials. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved February 14, 2026, from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). [Video]. YouTube. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). [Video]. YouTube. [Link]

  • Clinical Trials Using MDM2 Inhibitors. (n.d.). Retrieved February 14, 2026, from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. (n.d.). Retrieved February 14, 2026, from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved February 14, 2026, from [Link]

  • Verma, A., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. 3 Biotech, 13(2), 53. [Link]

Sources

Comparative study of the physicochemical properties of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design, the benzoic acid pharmacophore serves as a critical scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), preservatives, and metabolic intermediates. This guide provides a comparative analysis of substituted benzoic acids, focusing on how specific functional groups modulate acidity (


), lipophilicity (

), and solid-state properties.

Unlike generic textbook descriptions, this study emphasizes the causality between electronic substituent effects (Hammett relationships) and experimental outcomes, providing validated protocols for determining these parameters in a pre-clinical setting.

Part 1: Theoretical Framework & Mechanistic Logic

To predict the performance of a benzoic acid derivative, one must understand the electronic competition between the aromatic ring and the substituent.

The Hammett Relationship (Electronic Effects)

The ionization of benzoic acid is governed by the stability of the carboxylate anion (


). Substituents affect this stability through two primary vectors:
  • Inductive Effects (

    
    ):  Transmission of charge through sigma bonds.
    
  • Resonance Effects (

    
    ):  Delocalization of 
    
    
    
    -electrons.

This relationship is quantified by the Hammett Equation:



Where 

is the dissociation constant of the substituted acid,

is the reference (benzoic acid),

is the reaction constant (1.00 for benzoic acid ionization), and

is the substituent constant.[1]
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ) stabilize the negative charge on the carboxylate, increasing acidity (lower
    
    
    , positive
    
    
    ).[1]
  • Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ) destabilize the carboxylate, decreasing acidity (higher
    
    
    , negative
    
    
    ).
The Ortho Effect (Steric-Electronic Anomaly)

Substituents at the ortho position deviate from linear free-energy relationships (Hammett). Steric hindrance forces the carboxyl group out of the plane of the benzene ring.[2][3][4] This de-conjugation prevents the phenyl ring from donating electron density into the carbonyl (which would normally destabilize the anion), resulting in a marked increase in acidity regardless of the substituent's electronic nature.

Visualization: Electronic & Steric Impact Flow

BenzoicMechanisms BA Benzoic Acid Scaffold Sub_Para Para/Meta Substitution (Electronic Control) BA->Sub_Para Sub_Ortho Ortho Substitution (Steric Control) BA->Sub_Ortho EWG EWG (-NO2, -Cl) Stabilizes Anion Sub_Para->EWG Inductive/Resonance (-) EDG EDG (-OMe, -CH3) Destabilizes Anion Sub_Para->EDG Resonance (+) Twist Steric Twist Breaks Conjugation Sub_Ortho->Twist Acid_High Increased Acidity (Lower pKa) EWG->Acid_High Acid_Low Decreased Acidity (Higher pKa) EDG->Acid_Low Twist->Acid_High Ortho Effect

Figure 1: Mechanistic flow illustrating how substituent position and nature dictate the acidity of benzoic acid derivatives.

Part 2: Comparative Data Analysis

The following table synthesizes experimental data for key derivatives. Note the distinct shift in


 driven by the mechanisms described above.

Table 1: Physicochemical Properties of Selected Benzoic Acids

CompoundSubstituentPosition

(Hammett)*

(aq, 25°C)

(Oct/Wat)
Melting Point (°C)Performance Insight
Benzoic Acid

-0.004.201.87122Reference standard. Moderate permeability.
4-Nitrobenzoic

Para+0.783.441.89242Strong acid (EWG). High MP due to crystal packing/polarity.
4-Chlorobenzoic

Para+0.233.992.65243Lipophilic acid. Halogen increases

significantly.
4-Methoxybenzoic

Para-0.274.471.96185Weaker acid (EDG). Resonance dominates induction.
2-Nitrobenzoic

OrthoN/A2.17 1.50147Ortho Effect: Massive acidity increase (100x stronger than benzoic).
Salicylic Acid

OrthoN/A2.972.26159Intramolecular H-bonding stabilizes anion; dual activity.

*Hammett constants (


) apply only to meta/para positions.
Data Sources: NIST Chemistry WebBook [1], PubChem [2], Hansch et al. [3].

Part 3: Experimental Protocols (Self-Validating Systems)

To generate reproducible data for novel derivatives, follow these industry-standard protocols.

Protocol A: Determination of via Potentiometric Titration

Standard: IUPAC / NIST Guidelines

Principle: Precise measurement of pH changes during neutralization. The inflection point of the titration curve yields the


.
  • Preparation: Dissolve

    
     M of the benzoic acid derivative in 
    
    
    
    -free water.
    • Note: For low solubility derivatives (like 4-chlorobenzoic), use a co-solvent (methanol) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.

  • Calibration: Calibrate the glass electrode using NIST-traceable buffers (pH 4.01 and 7.00) at

    
    .
    
  • Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) under nitrogen purge to prevent atmospheric

    
     interference.
    
  • Analysis: Use the Gran Plot method rather than simple derivative curves for higher precision.

    • Validation: Run a Potassium Hydrogen Phthalate (KHP) standard (

      
       5.4) before samples. Result must be within 
      
      
      
      units.
Protocol B: Lipophilicity ( ) via Shake-Flask Method

Standard: OECD Guideline 107

Principle: Partitioning of the un-ionized solute between n-octanol and water.[5]

Critical Constraint: This method is valid only for substances with


 between -2 and 4. For highly lipophilic compounds (

), use the Slow-Stirring Method (OECD 123).
Workflow Visualization

ShakeFlask Start Pre-Saturation (Sat. Water with Octanol Sat. Octanol with Water) Dissolve Dissolve Solute in Pre-Sat Octanol Start->Dissolve Shake Equilibration (Shake 30 mins @ 25°C) Dissolve->Shake Centrifuge Phase Separation (Centrifuge) Shake->Centrifuge Analyze Quantify Phases (UV/Vis or HPLC) Centrifuge->Analyze Calc Calculate P (Coct / Cwater) Analyze->Calc

Figure 2: Step-by-step workflow for OECD 107 Shake Flask Method.

Step-by-Step Methodology:

  • Phase Pre-saturation: Agitate n-octanol and distilled water for 24 hours. Separate phases. This prevents volume changes during the actual experiment.

  • Solute Addition: Dissolve the benzoic acid derivative in the octanol phase.

    • Crucial Step: Measure the pH of the aqueous phase. It must be at least 2 units below the

      
       of the acid to ensure the compound remains in its non-ionized form.[5] If necessary, use 0.01 M HCl as the aqueous phase.
      
  • Equilibration: Mix phases in a glass vessel (avoid plastic to prevent adsorption) for 30 minutes.

  • Separation: Centrifuge to break emulsions.

  • Quantification: Measure concentration in both phases using UV-Vis spectrophotometry (Beer-Lambert Law) or HPLC.

  • Calculation:

    
    . Report as 
    
    
    
    .

Part 4: Application in Drug Development

Understanding these properties is not academic; it is predictive of in vivo behavior.

  • Oral Bioavailability (The Rule of 5):

    • Substituted benzoic acids with

      
       (e.g., poly-halogenated derivatives) often suffer from poor aqueous solubility, limiting absorption despite high permeability.
      
    • Strategy: Introduce polar groups (like

      
       in salicylic acid) to lower 
      
      
      
      and improve solubility, or use the "Prodrug" approach by esterifying the carboxylic acid.
  • Metabolic Stability:

    • Para-substitution blocks metabolic oxidation at the most reactive site. For example, 4-fluorobenzoic acid is far more metabolically stable than benzoic acid, which is rapidly conjugated with glycine to form hippuric acid.

  • pH-Dependent Distribution:

    • In the stomach (pH ~1.5), strong acids like 2-nitrobenzoic acid (

      
       2.17) will be partially ionized, potentially reducing gastric absorption compared to 4-methoxybenzoic acid  (
      
      
      
      4.47), which remains largely non-ionized and lipophilic in the gastric environment.

References

  • NIST Chemistry WebBook. (2023). Benzoic Acid and Derivatives: Thermochemical Data. National Institute of Standards and Technology.[6] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 243, Benzoic Acid. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[7] [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-cyano-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-cyano-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.